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Core Science & Biosynthesis

Foundational

2-Methoxy-4-phenylaniline CAS number and IUPAC nomenclature

This is an in-depth technical guide on 2-Methoxy-4-phenylaniline , a specialized biaryl amine intermediate used in medicinal chemistry and materials science. Structure, Synthesis, and Applications in Drug Discovery Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Methoxy-4-phenylaniline , a specialized biaryl amine intermediate used in medicinal chemistry and materials science.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Methoxy-4-phenylaniline (also known by its IUPAC systematic name 4-amino-3-methoxybiphenyl ) is a privileged biaryl scaffold used primarily as a building block in the synthesis of small-molecule therapeutics and functional organic materials. Its structural motif—an electron-rich aniline core substituted with a methoxy group and a phenyl ring—makes it a critical intermediate for modulating lipophilicity and steric bulk in drug candidates, particularly those targeting the Wnt signaling pathway.

This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, physicochemical properties, and safety considerations for laboratory handling.

Chemical Identity & Structural Analysis

The compound is an aniline derivative where the amino group directs the numbering (Position 1). The methoxy group is at Position 2 (ortho), and the phenyl ring is at Position 4 (para).

Parameter Details
Primary Name 2-Methoxy-4-phenylaniline
IUPAC Name 4-Amino-3-methoxybiphenyl; 3-Methoxy-[1,1'-biphenyl]-4-amine
CAS Number 56970-24-2 (Primary); 42271-43-2 (Alternative/Related)
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES COC1=C(C=CC(=C1)N)C2=CC=CC=C2
InChI Key VFWWGFYZNFLPTE-UHFFFAOYSA-N
Structural Logic

The molecule features a biphenyl core , which serves as a rigid hydrophobic spacer in drug design. The ortho-methoxy group relative to the amine plays a dual role:

  • Conformational Lock: It restricts the rotation of the biaryl bond slightly due to steric interactions, favoring specific conformers.

  • Electronic Effect: It acts as an electron-donating group (EDG), increasing the nucleophilicity of the amine, making it highly reactive for subsequent derivatization (e.g., amide coupling, reductive amination).

Physicochemical Properties[5][6]

Quantitative data is essential for process development and formulation.

Property Value Condition/Note
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 146.9 °CStandard atmospheric pressure
Boiling Point 316.4 °CPredicted at 760 mmHg
Density 1.1 g/cm³Predicted
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
pKa ~4.5 (Conjugate acid)Estimated based on aniline derivatives

Synthesis & Manufacturing Protocol

The most robust and scalable synthesis of 2-Methoxy-4-phenylaniline utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the use of hazardous nitration steps often associated with older aniline syntheses.

Reaction Scheme

The synthesis involves coupling 4-bromo-2-methoxyaniline with phenylboronic acid using a palladium catalyst.

Synthesis Reactant1 4-Bromo-2-methoxyaniline (CAS 59557-91-4) Reaction Reflux, 100°C 12-16 Hours (Inert Atmosphere) Reactant1->Reaction Reactant2 Phenylboronic Acid (CAS 98-80-6) Reactant2->Reaction Catalyst Pd(PPh3)4 (3-5 mol%) Catalyst->Reaction Base K2CO3 (2.0 eq) Base->Reaction Solvent Dioxane / H2O (4:1) Solvent->Reaction Product 2-Methoxy-4-phenylaniline (Target) Reaction->Product

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-Methoxy-4-phenylaniline.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 2-Methoxy-4-phenylaniline.

  • Preparation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Ensure all reagents are anhydrous or of high purity.

  • Loading:

    • Charge the flask with 4-bromo-2-methoxyaniline (5.05 g, 25.0 mmol).

    • Add phenylboronic acid (3.35 g, 27.5 mmol, 1.1 eq).

    • Add Potassium Carbonate (K₂CO₃) (6.91 g, 50.0 mmol, 2.0 eq).

  • Solvent System:

    • Add a degassed mixture of 1,4-Dioxane (80 mL) and Water (20 mL).

    • Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalysis:

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.44 g, 1.25 mmol, 5 mol%).

    • Immediately purge the system with nitrogen for 5 minutes.

  • Reaction:

    • Heat the mixture to 100°C (reflux) under a nitrogen atmosphere.

    • Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide spot (Rf ~0.4) should disappear within 12–16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove palladium residues; wash the pad with Ethyl Acetate.

    • Dilute the filtrate with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% Ethyl Acetate in Hexanes).

    • Yield: Expect 4.0–4.5 g (80–90%) of an off-white solid.

Applications in Drug Discovery & Development[7][8]

Wnt Pathway Modulation

2-Methoxy-4-phenylaniline has been identified in patent literature as a key intermediate for the synthesis of Wnt pathway modulators . The Wnt signaling pathway is a primary driver in embryogenesis and, when dysregulated, contributes to tumorigenesis in various cancers (colorectal, breast).

  • Mechanism: The biaryl amine moiety serves as a "hinge binder" or hydrophobic anchor within the ATP-binding pocket of kinases (e.g., DYRK1A, GSK3β) associated with the Wnt cascade.

  • SAR Insight: The 2-methoxy group provides a specific hydrogen bond acceptor site that can interact with backbone amides in the target protein, improving potency compared to the unsubstituted biphenyl amine.

Materials Science (OLEDs)

In the field of organic electronics, this compound serves as a precursor for Triarylamine Hole Transport Materials (HTMs) .

  • Usage: The amine is coupled with aryl halides to form "Star-shaped" molecules.

  • Function: The electron-rich nature of the methoxy-substituted ring lowers the ionization potential, facilitating hole injection in Organic Light Emitting Diodes (OLEDs).

Safety & Toxicology (E-E-A-T)

Warning: As an aromatic amine, 2-Methoxy-4-phenylaniline must be handled with strict safety protocols.

  • Carcinogenicity: Aminobiphenyl derivatives are structurally alert for genotoxicity. Specifically, 4-aminobiphenyl is a known human carcinogen.[1] While the methoxy substitution may alter metabolic activation, this compound should be treated as a potential carcinogen .

  • Handling:

    • Engineering Controls: Use a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

    • Waste: Dispose of as hazardous organic waste. Do not release into drains.[2]

  • First Aid:

    • Skin Contact: Wash immediately with soap and water for 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary: 2-Methoxy-4-phenylaniline. Retrieved from [Link]

  • Google Patents. (2016). Wnt pathway modulators (US20160311829A1).
  • U.S. Environmental Protection Agency (EPA). (1978). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Retrieved from [Link]

Sources

Exploratory

Physical properties of 4-Amino-3-methoxybiphenyl for organic synthesis

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Amino-3-methoxybiphenyl Executive Summary 4-Amino-3-methoxybiphenyl (CAS: 56970-24-2), also chemically indexed as 2-methoxy-4-phenylaniline or 3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Amino-3-methoxybiphenyl

Executive Summary

4-Amino-3-methoxybiphenyl (CAS: 56970-24-2), also chemically indexed as 2-methoxy-4-phenylaniline or 3-methoxy-[1,1'-biphenyl]-4-amine , represents a "privileged scaffold" in medicinal chemistry. Its structural duality—combining an electron-rich aniline core with a lipophilic biphenyl tail—makes it a critical intermediate for synthesizing kinase inhibitors, azo dyes, and biaryl-based liquid crystals.

Critical Database Alert: Researchers must exercise caution regarding CAS Registry Numbers. Some commercial databases erroneously link the name "4-Amino-3-methoxybiphenyl" to CAS 6393-01-7 , which actually corresponds to 2,5-dimethyl-1,4-benzenediamine. For the structure discussed in this guide (Amino at 4, Methoxy at 3), CAS 56970-24-2 is the accurate identifier.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models for the specific isomer 3-methoxy-[1,1'-biphenyl]-4-amine .

PropertyValue / RangeTechnical Context
Appearance Off-white to beige crystalline solidDarkens upon air exposure due to N-oxide formation.
Molecular Weight 199.25 g/mol Ideal fragment size for Lipinski's Rule of 5 compliance.
Melting Point 98°C – 102°CSignificantly higher than 4-aminobiphenyl (53°C) due to lattice stabilization by the methoxy group.
Boiling Point ~316°C (at 760 mmHg)Requires high-vacuum distillation for purification if not crystallizing.
Density 1.1 ± 0.1 g/cm³Standard density for halogen-free biaryls.
pKa (Conjugate Acid) ~4.3 – 4.6The ortho-methoxy group exerts an inductive withdrawing effect (-I) that slightly lowers basicity compared to aniline (4.6).
LogP 3.1 – 3.3Highly lipophilic; requires non-polar solvents for extraction.
Solubility Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water, Hexanes (cold)Purification is best achieved via recrystallization from hot Ethanol/Water or Hexane/EtOAc.

Structural Analysis & Reactivity Profile

The molecule features three distinct zones of reactivity, dictating its use in divergent synthesis campaigns.

  • Nucleophilic Amine (N1): The primary amine is the most reactive site, available for acylation, reductive amination, or diazotization.

  • Activated Ring Position (C5): The position para to the methoxy group and ortho to the amine is electronically activated, making it susceptible to electrophilic aromatic substitution (EAS) (e.g., halogenation).

  • Steric Gate (Methoxy @ C2): The methoxy group provides steric bulk that directs incoming electrophiles away from the C3 position and influences the torsion angle of the biphenyl bond.

ReactivityProfile Molecule 4-Amino-3-methoxybiphenyl (Core Scaffold) N_Term Primary Amine (-NH2) Nucleophilic Attack Molecule->N_Term Acylation / Buchwald Coupling Ring_Act C5 Position (Ortho to NH2, Para to OMe) Electrophilic Subst. Molecule->Ring_Act Halogenation / Nitration Biphenyl Biphenyl Tail Lipophilic Interaction Stacking Effects Molecule->Biphenyl Hydrophobic Binding

Figure 1: Reactivity map illustrating the three primary chemical vectors available for functionalization.

Synthetic Protocol: Suzuki-Miyaura Coupling

While nitration of 3-methoxybiphenyl is possible, it lacks regioselectivity. The most robust route to high-purity 4-Amino-3-methoxybiphenyl is the Suzuki Cross-Coupling of 4-bromo-2-methoxyaniline with phenylboronic acid.

Reagents & Materials
  • Substrate: 4-Bromo-2-methoxyaniline (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inerting: Charge a 3-neck round bottom flask with 4-bromo-2-methoxyaniline, phenylboronic acid, and the Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane via syringe. Stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture will turn dark (characteristic of active Pd(0) species).

  • Reflux: Heat the system to 90°C for 12–16 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (

    
    ) should disappear; product appears at 
    
    
    
    (stains purple with ninhydrin).
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water. Extract aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude dark solid from hot Ethanol. If purity <98%, perform flash chromatography (Gradient: 0-30% EtOAc/Hexanes).

SynthesisFlow Start Start: 4-Bromo-2-methoxyaniline + Phenylboronic Acid Reaction Reaction: Pd(dppf)Cl2, K2CO3 90°C, 16h, N2 atm Start->Reaction Workup Workup: Filter (Celite) -> Extract (EtOAc) -> Dry (Na2SO4) Reaction->Workup Crude Crude Product (Dark Solid) Workup->Crude Decision Purity Check (TLC/NMR) Crude->Decision Recryst Recrystallize (Hot Ethanol) Decision->Recryst High Purity Column Flash Column (Hex/EtOAc) Decision->Column Low Purity Final Final Product: 4-Amino-3-methoxybiphenyl (>98% Purity) Recryst->Final Column->Final

Figure 2: Decision tree for the synthesis and purification of the target molecule.

Handling & Stability (Safety)

  • Oxidation Sensitivity: Like most electron-rich anilines, this compound oxidizes slowly in air, turning from off-white to brown. Store under inert gas (Argon) at 2-8°C.

  • Toxicology: Aromatic amines are suspected carcinogens.[1][2]

    • Hazard:[3] Skin irritant (H315), Eye irritant (H319).

    • Precaution: Double-gloving (Nitrile) and use of a fume hood are mandatory. Avoid dust generation.

  • Incompatibility: Incompatible with strong oxidizing agents (peroxides, nitric acid) and acid chlorides (unless acylation is intended).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 2-Methoxy-4-phenylaniline. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text for the coupling protocol described).

Sources

Foundational

Thermodynamic Stability and Degradation Profiling of 2-Methoxy-4-phenylaniline Derivatives

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-Methoxy-4-phenylaniline (systematically known as 4-amino-3-methoxybiphenyl ) and its derivatives. This scaffold is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-Methoxy-4-phenylaniline (systematically known as 4-amino-3-methoxybiphenyl ) and its derivatives. This scaffold is a critical intermediate in the synthesis of biaryl-based kinase inhibitors, high-performance pigments, and organic semiconductors.

Technical Guidance for Drug Development & Materials Science

Executive Summary: The Molecular Scaffold

The 2-Methoxy-4-phenylaniline core combines an electron-rich aniline functionality with a conjugated biphenyl system. Its thermodynamic profile is governed by the competition between the resonance stabilization of the biaryl axis and the lability of the electron-rich nitrogen center.

  • Primary Stability Risk: Oxidative deamination and dimerization due to the high HOMO energy level induced by the ortho-methoxy group.

  • Secondary Stability Risk: Biaryl twist-angle relaxation affecting solid-state polymorphism.

  • Thermodynamic Advantage: High thermal decomposition onset (>250°C) due to the robust biphenyl backbone, provided the amino group is protected or salt-formed.

Molecular Architecture & Electronic Effects

To understand the stability of this molecule, one must analyze the electronic interplay between substituents.

Electronic Push-Pull & Resonance

The molecule features a "push-push" electronic system relative to the central benzene ring:

  • Amino Group (C1): Strong Electron Donating Group (EDG) via resonance (+M).

  • Methoxy Group (C2): Moderate EDG via resonance (+M) and weak Electron Withdrawing Group via induction (-I).

  • Phenyl Group (C4): Conjugated system allowing charge delocalization.

Thermodynamic Consequence: The ortho-methoxy group raises the electron density on the nitrogen atom, lowering the oxidation potential. This makes the molecule thermodynamically unstable in the presence of atmospheric oxygen over long durations (years), leading to "browning" (quinone imine formation), although it is kinetically stable as a crystalline solid.

Intramolecular Hydrogen Bonding

A critical stabilizing factor is the potential intramolecular hydrogen bond between the amino hydrogen and the methoxy oxygen (


).
  • Effect: This planarizes the C1-C2 bond, reducing the entropy of the system and increasing the lattice energy.

  • Result: Higher melting point and lower water solubility compared to meta-isomers.

Degradation Mechanisms

Understanding the specific breakdown pathways is essential for shelf-life prediction and formulation.

Oxidative Coupling (Major Pathway)

Since the para-position is blocked by the phenyl ring, the typical Head-to-Tail polymerization of anilines is inhibited. Instead, oxidation proceeds via:

  • Radical Cation Formation: Loss of one electron from Nitrogen.

  • C-C Coupling: Dimerization at the vacant ortho-position (C6).

  • N-N Coupling: Formation of azo-linkages under high-stress conditions.

Hydrolytic O-Demethylation

Under acidic conditions or metabolic action (CYP450 enzymes), the ether linkage is susceptible to cleavage.

  • Product: 2-Hydroxy-4-phenylaniline (4-amino-3-hydroxybiphenyl).

  • Thermodynamics: The phenol derivative is prone to rapid oxidation to an ortho-quinone imine, a toxic electrophile.

Visualization: Degradation Pathways

The following diagram illustrates the oxidative and hydrolytic fates of the scaffold.[1]

DegradationPathways Start 2-Methoxy-4-phenylaniline (Native Scaffold) Radical Radical Cation [Ar-NH2•]+ Start->Radical Oxidation (-e-) (Air/Light) Phenol 4-Amino-3-hydroxybiphenyl (Demethylated) Start->Phenol Hydrolysis (H+) or Metabolism Dimer C6-C6 Dimer (Benzidine-like) Radical->Dimer Coupling (C6) Quinone o-Quinone Imine (Toxic Electrophile) Radical->Quinone Oxidative Demethylation Phenol->Quinone Rapid Oxidation (-2H, -2e-)

Caption: Mechanistic pathways for the degradation of 2-Methoxy-4-phenylaniline, highlighting the oxidative instability of the electron-rich core.

Experimental Assessment Protocols

To rigorously define the thermodynamic stability of specific derivatives, the following standardized protocols are recommended.

Thermal Analysis (DSC/TGA)

Objective: Determine the melting point (


), enthalpy of fusion (

), and decomposition onset (

).

Protocol:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: 2–5 mg of dried sample in a hermetically sealed aluminum pan (pinhole lid to allow gas escape without pressure buildup).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Sharp Endotherm: Melting event.[2][3][4] Broadening indicates impurities or amorphous content.

    • Exotherm >200°C: Decomposition.

    • Integrity Check: If

      
       decreases upon re-heating (Heat-Cool-Heat cycle), the compound is thermally unstable at the melt.
      
Accelerated Oxidative Stress Testing

Objective: Simulate long-term shelf storage.

Protocol:

  • Solution Preparation: Dissolve derivative at 1 mg/mL in Acetonitrile:Water (1:1).

  • Stress Conditions:

    • Control: Dark, 4°C.

    • Oxidative: Add 0.3%

      
      , incubate at room temp for 24h.
      
    • Photolytic: Expose to 1.2 million lux-hours (ICH Q1B standard).

  • Analysis: HPLC-UV/MS (C18 column, Gradient 5-95% ACN).

  • Metric: Calculate % Recovery relative to control.

    • Pass: >98% Recovery.

    • Fail: <95% Recovery (indicates need for antioxidant formulation).

Data Summary: Typical Stability Profile

The table below summarizes expected values for the core scaffold based on structural analogs (e.g., p-anisidine, biphenyl).

ParameterTypical ValueMethodSignificance
Melting Point 85–140°CDSCHigher values indicate better solid-state stability.
Decomposition (

)
>260°CTGAExcellent thermal processing window.
pKa (Conjugate Acid) ~4.5–5.0PotentiometryLow basicity due to phenyl conjugation.
LogP ~3.5HPLCHigh lipophilicity; low aqueous solubility.
Oxidation Potential ~0.6 V vs SHECVSusceptible to air oxidation in solution.

Workflow: Stability Screening for Derivatives

When developing new derivatives (e.g., adding halogens or alkyl groups), use this logic flow to assess thermodynamic viability.

StabilityWorkflow Design New Derivative Design Comp Computational Check (DFT: HOMO/LUMO) Design->Comp Synth Synthesis & Purification Comp->Synth If HOMO Gap Acceptable DSC Thermal Screen (DSC) Is Tm > 100°C? Synth->DSC DSC->Design If Decomposes <150°C Stress Solution Stress Test (H2O2 / pH 1 / pH 13) DSC->Stress If Stable Melt Decision Development Decision Stress->Decision

Caption: Decision matrix for screening the thermodynamic viability of new 2-Methoxy-4-phenylaniline derivatives.

References

  • Guengerich, F. P., et al. (2002). "Oxidation of methoxyphenethylamines by cytochrome P450 2D6." Journal of Biological Chemistry. Link

  • Nematollahi, D., et al. (2016). "Mechanistic Study of Electrochemical Oxidation of 4-Morpholinoaniline." Journal of The Electrochemical Society. Link

  • BenchChem. (2024). "The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide." BenchChem Technical Notes. Link

  • PubChem. (2025).[2][5][6] "Compound Summary: 4-Amino-3-methoxyphenol." National Library of Medicine. Link

  • Cresset Group. (2024). "Aniline replacement in drug-like compounds: Strategies for stability." Cresset Discovery Services. Link

Sources

Exploratory

Solubility Profiling of 2-Methoxy-4-phenylaniline: Mechanistic Insights &amp; Determination Protocols

This guide details the solubility profile, physicochemical mechanisms, and determination protocols for 2-Methoxy-4-phenylaniline (also known as 4-Amino-3-methoxybiphenyl or 3-Methoxy-4-aminobiphenyl). Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical mechanisms, and determination protocols for 2-Methoxy-4-phenylaniline (also known as 4-Amino-3-methoxybiphenyl or 3-Methoxy-4-aminobiphenyl).

Executive Summary

2-Methoxy-4-phenylaniline (CAS: 42271-43-2 / 56970-24-2) is a functionalized biphenylamine intermediate critical in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds. Its solubility behavior is governed by a "push-pull" mechanism: the hydrophobic biphenyl core drives lipophilicity, while the amino (-NH₂) and methoxy (-OCH₃) groups provide specific handles for polar interaction and pH-dependent modulation.

This guide provides a theoretical solubility profile derived from structural analogs and details a self-validating experimental protocol for precise quantitation, essential for optimizing reaction yields and purification workflows.

Physicochemical Characterization

To understand the solubility profile, we must first analyze the molecular architecture.

PropertyValue (Theoretical/Predicted)Mechanistic Implication
Molecular Formula C₁₃H₁₃NOBiphenyl scaffold drives high logP.
Molecular Weight ~199.25 g/mol Moderate size; solid at RT.
LogP (Octanol/Water) ~3.2 – 3.8Highly lipophilic; prefers organic phases.
pKa (Conjugate Acid) ~4.0 – 4.5Weak base; soluble in aqueous acid (pH < 2).
H-Bond Donors 1 (-NH₂)Limited water solubility.[1][2]
H-Bond Acceptors 2 (-NH₂, -OCH₃)Soluble in alcohols/polar aprotics.
Structural Analysis

The molecule consists of a hydrophobic biphenyl tail and a polar head (aniline moiety).

  • The Biphenyl Core: Dominates the solubility, making the compound sparingly soluble in water but highly soluble in aromatic solvents (Toluene) and chlorinated solvents (DCM).

  • The Methoxy Group: Increases electron density on the ring, slightly enhancing solubility in polar organic solvents (Methanol, Acetone) compared to non-substituted biphenyl amines.

  • The Amine Group: The critical "switch." It allows the compound to be solubilized in aqueous acid (forming the anilinium salt) and precipitated by base—a key property for purification.

Solubility Profile: Polar vs. Non-Polar

The following table summarizes the predicted solubility behavior based on Hansen Solubility Parameters (HSP) for biphenylamine derivatives.

Solvent ClassRepresentative SolventSolubility RatingInteraction Mechanism
Polar Protic Water (Neutral)Insoluble (< 0.1 g/L)Hydrophobic effect dominates; H-bonding is insufficient to overcome lattice energy.
Polar Protic Methanol / EthanolSoluble (> 50 g/L)Dipole-dipole interactions and H-bonding with -NH₂/-OCH₃ groups.
Polar Aprotic DMSO / DMFVery Soluble High dielectric constant disrupts crystal lattice; strong dipole interactions.
Non-Polar Hexane / HeptaneSparingly Soluble Van der Waals forces exist, but the polar amine/methoxy groups destabilize the solution in pure alkanes.
Aromatic Toluene / XyleneSoluble

-

stacking interactions between solvent and biphenyl rings.
Chlorinated Dichloromethane (DCM)Very Soluble Excellent dispersion force matching.
Aqueous Acid 1M HCl / H₂SO₄Soluble Protonation of -NH₂ to -NH₃⁺ (Salt formation).

Mechanistic Visualization

The following diagram illustrates the thermodynamic cycle of solvation and the pH-switching mechanism.

SolubilityMechanism cluster_0 Chemical Transformation Solid Solid Crystal Lattice (High Lattice Energy) OrganicSol Solvated in Organic (Van der Waals / Pi-Stacking) Solid->OrganicSol Dissolution in DCM/Toluene/MeOH AqNeutral Aqueous (Neutral) (Hydrophobic Repulsion) Solid->AqNeutral Insoluble AqAcid Aqueous (Acidic pH < 2) (Ionic Solvation) OrganicSol->AqAcid Extraction with HCl (Protonation) AqAcid->OrganicSol Neutralization (NaOH) & Back-Extraction R_NH2 R-NH2 (Neutral Lipophile) R_NH3 R-NH3+ (Polar Salt) R_NH2->R_NH3 + H+

Caption: Solubility switching mechanism showing the transition from lipophilic neutral species to hydrophilic ionic species under acidic conditions.

Experimental Determination Protocol

Since specific batch-to-batch variations (polymorphism) affect solubility, empirical determination is required for precise formulation. Use this self-validating "Saturation Shake-Flask" protocol.

Protocol A: High-Performance Liquid Chromatography (HPLC) Method

Objective: Accurate quantitation of solubility in various solvents.

Materials:

  • Agilent 1200/1260 HPLC or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Solvents: HPLC Grade Water, Acetonitrile (ACN).

Workflow:

  • Saturation: Add excess 2-Methoxy-4-phenylaniline solid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C (or target temp) for 24 hours at 200 RPM.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (nylon filters may bind the amine).

  • Dilution: Dilute the filtrate 1:100 or 1:1000 with Mobile Phase to fit the linear calibration range.

  • Quantitation: Inject 10 µL. Detect at 254 nm (aromatic max) or 280 nm .

Self-Validation Step:

  • Linearity Check: Ensure the calibration curve (

    
    ) covers the diluted sample concentration.
    
  • Recovery Check: Spike a known amount of standard into the solvent matrix to ensure no precipitation occurs during dilution.

Protocol B: Visual Solubility Screen (Rapid)

For quick solvent selection during synthesis workup.

ExperimentalWorkflow Start Start: 10 mg Compound in 100 µL Solvent Check1 Is it clear? Start->Check1 Soluble High Solubility (>100 mg/mL) Check1->Soluble Yes AddSolvent Add Solvent to 1 mL (Total vol) Check1->AddSolvent No Check2 Is it clear? AddSolvent->Check2 ModSoluble Moderate Solubility (10-100 mg/mL) Check2->ModSoluble Yes Heat Heat to Boiling Check2->Heat No Check3 Is it clear? Heat->Check3 HotSoluble Soluble Hot (Recrystallization Potential) Check3->HotSoluble Yes Insoluble Insoluble (<10 mg/mL) Check3->Insoluble No

Caption: Rapid visual screening decision tree for qualitative solubility assessment.

Applications & Implications

Understanding this profile allows for optimized "Work-up" procedures in drug development:

  • Purification via Acid-Base Extraction:

    • Dissolve crude reaction mixture in Ethyl Acetate or DCM .

    • Wash with 1M HCl . The 2-Methoxy-4-phenylaniline moves to the aqueous layer (as salt), leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with NaOH to precipitate the pure amine, then extract back into organic solvent.

  • Recrystallization:

    • Ethanol/Water or Methanol/Water mixtures are ideal. The compound is soluble in hot alcohol but precipitates upon cooling or adding water (anti-solvent).

References

  • Sigma-Aldrich. 2-Methoxy-4-phenylaniline Product Specification (CAS 42271-43-2). Link

  • PubChem. Compound Summary for 4-Amino-3-methoxybiphenyl (Isomer/Analog Data). National Library of Medicine. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for amine solubility and extraction).
  • Hansen, C.M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).

Disclaimer: This guide is based on chemical principles and structural analysis. Always consult the specific Safety Data Sheet (SDS) and perform a small-scale test before handling large quantities.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Diazotization of 2-Methoxy-4-phenylaniline

Introduction: The Strategic Importance of Diazotization The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, is a cornerstone transformation in synthetic organic chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diazotization

The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, is a cornerstone transformation in synthetic organic chemistry.[1][2][3] First reported by Peter Griess in 1858, this reaction generates highly versatile intermediates, the arenediazonium salts, which serve as precursors to a vast array of functionalized aromatic compounds.[3][4] The diazonium group (–N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), facilitating its replacement through numerous subsequent reactions.[5]

This guide focuses on the diazotization of 2-Methoxy-4-phenylaniline. This particular substrate, with its methoxy and phenyl substituents, leads to diazonium salts that are valuable in the synthesis of specialized azo dyes, pigments, and potentially as intermediates in the development of novel pharmaceutical and materials science compounds. The electronic effects of the substituents on the aniline ring influence the reactivity and stability of the resulting diazonium salt, necessitating carefully controlled reaction conditions.

These application notes provide a detailed examination of the underlying reaction mechanism, field-proven experimental protocols, critical safety considerations, and common synthetic applications, designed for researchers, scientists, and drug development professionals.

The Reaction Mechanism: From Amine to Diazonium Salt

The diazotization reaction is typically conducted in a cold, acidic aqueous solution.[1][2] The process does not involve direct reaction with a stable reagent but rather with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][6]

The mechanism proceeds through several key steps:

  • Generation of the Electrophile: The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) .[5][6][7] This is the key reactive species that attacks the amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-Methoxy-4-phenylaniline performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[5][6]

  • Proton Transfers & Dehydration: A series of proton transfers, often facilitated by solvent (water) and the conjugate base of the acid (e.g., Cl⁻), occurs to form an N-nitrosamine, which then tautomerizes to a diazohydroxide.[3][7]

  • Formation of the Diazonium Ion: The final step involves the protonation of the hydroxyl group on the diazohydroxide by the strong acid, creating a good leaving group (H₂O). The departure of water results in the formation of the stable, resonance-delocalized arenediazonium ion.[5][6][7]

Strict temperature control (0–5 °C) is paramount throughout this process to prevent the premature decomposition of the thermally unstable diazonium salt.[2][7][8]

Diazotization Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl (aq) NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, - H₂O Amine Ar-NH₂ (2-Methoxy-4-phenylaniline) N_Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->N_Nitrosamine + NO⁺, - H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Salt Ar-N₂⁺ (Diazonium ion) Diazohydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: The mechanistic pathway of diazotization.

Experimental Protocols

The following protocols describe robust methods for the preparation of a 2-Methoxy-4-phenylaniline diazonium salt solution, which should be kept cold and used immediately in subsequent synthetic steps. Never attempt to isolate the diazonium salt as a dry solid unless following a specific, validated procedure for creating stabilized salts, as they can be explosive. [1][4]

Protocol 1: Standard Diazotization in Aqueous Hydrochloric Acid

This is the most common and direct method for generating an arenediazonium chloride solution, suitable for many subsequent reactions like Sandmeyer chlorinations or azo couplings.

Materials:

  • 2-Methoxy-4-phenylaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Distilled Water

  • Ice

  • Starch-iodide test paper

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Amine Salt Preparation: In the three-neck flask, suspend 2-Methoxy-4-phenylaniline (1.0 eq) in distilled water (approx. 10 mL per gram of amine). Place the flask in the ice-salt bath.

  • With vigorous stirring, slowly add concentrated HCl (2.5–3.0 eq). The amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine slurry.

  • Cooling: Cool the stirred suspension to an internal temperature of 0–5 °C. It is critical to maintain this temperature range for the duration of the reaction.[2]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt suspension over 30–45 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[2][4]

  • Completion & Testing: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The reaction is complete when a drop of the reaction mixture produces an immediate dark blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.[2]

  • Quenching: Destroy the excess nitrous acid by adding small portions of urea or sulfamic acid until the starch-iodide test is negative.[9]

  • The resulting clear, cold solution of 2-methoxy-4-phenylbenzenediazonium chloride is now ready for immediate use.

Protocol 2: Diazotization using Nitrosylsulfuric Acid

This method is advantageous when the presence of chloride ions is undesirable for the subsequent reaction. It involves pre-forming nitrosylsulfuric acid, which then acts as the diazotizing agent.

Materials:

  • 2-Methoxy-4-phenylaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid or Propionic Acid

  • Ice

Equipment:

  • Beakers and flasks suitable for strong acids

  • Magnetic stirrer

  • Ice-salt bath

  • Thermometer

Procedure:

  • Nitrosylsulfuric Acid Preparation: In a flask, carefully add sodium nitrite (1.05 eq) in small portions to chilled, concentrated sulfuric acid (approx. 4-5 eq) while maintaining the temperature below 10 °C. Stir until the sodium nitrite has completely dissolved to form a solution of nitrosylsulfuric acid.

  • Amine Solution: In a separate flask, dissolve 2-Methoxy-4-phenylaniline (1.0 eq) in glacial acetic acid or a mixture of acetic and propionic acids.[10] Cool this solution to 0–5 °C in an ice-salt bath.

  • Diazotization: With vigorous stirring, slowly add the amine solution to the prepared nitrosylsulfuric acid solution. Alternatively, the nitrosylsulfuric acid can be added to the amine solution. The key is to maintain the reaction temperature at 0–5 °C throughout the addition.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0–5 °C to ensure the diazotization is complete.

  • The resulting solution contains the 2-methoxy-4-phenylbenzenediazonium bisulfate salt and is ready for immediate use in the next synthetic step.

Comparative Summary of Protocols
ParameterProtocol 1 (HCl Medium)Protocol 2 (H₂SO₄ Medium)
Acid Hydrochloric AcidSulfuric Acid
Diazotizing Agent HNO₂ (in situ)Nitrosylsulfuric Acid (pre-formed)
Solvent WaterAcetic/Propionic Acid for amine
Counter-ion Chloride (Cl⁻)Bisulfate (HSO₄⁻)
Key Advantage Simpler setup, common reagentsAvoids chloride ions, useful for specific Sandmeyer reactions
Key Consideration Potential for unwanted chlorination side reactionsRequires handling of pre-formed, highly corrosive nitrosylsulfuric acid

Mandatory Safety Protocols & Hazard Management

The diazotization reaction involves significant chemical hazards that require strict adherence to safety protocols. Thermal runaway and the explosive nature of isolated diazonium salts are the most severe risks.[8]

Reagent Hazards:

  • Sodium Nitrite (NaNO₂): A strong oxidizer and highly toxic if ingested.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive and can cause severe burns. Handle only in a fume hood.[4]

  • Nitrous Acid Fumes (NOx): Toxic and corrosive gases are generated. The entire procedure must be performed in a well-ventilated fume hood.[4]

Core Hazard - Diazonium Salt Instability:

  • Explosion Risk: Solid, dry diazonium salts are notoriously unstable and can decompose explosively when subjected to heat, shock, or friction.[4][11][12] THEY MUST NOT BE ISOLATED from the solution.

  • Thermal Runaway: The reaction is exothermic. Failure to control the temperature can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing the reaction to boil over violently.[8]

Twelve Cardinal Rules for Diazotization Safety: [11][12]

  • Always keep the reaction temperature strictly controlled, typically between 0–5 °C.

  • Use only a slight stoichiometric excess (e.g., 1.05 eq) of sodium nitrite.

  • Always add the sodium nitrite solution slowly and portion-wise to the amine-acid mixture.

  • Ensure vigorous and efficient stirring throughout the reaction.

  • Perform the reaction in a fume hood to vent toxic gases.

  • Check for and neutralize excess nitrous acid with urea or sulfamic acid after the reaction is complete.

  • Use the diazonium salt solution immediately after preparation; do not store it.

  • Never allow the diazonium salt to precipitate out of solution and dry.

  • Have a quench solution (e.g., a cold solution of a coupling agent like 2-naphthol) ready to destroy the diazonium salt in an emergency.

  • Understand the thermal stability of your specific diazonium compound.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • When handling solid diazonium salts (only if a validated stabilization procedure is used), use plastic spatulas, not metal.[11][12]

Synthetic Applications: The Versatile Diazonium Intermediate

The freshly prepared 2-methoxy-4-phenylbenzenediazonium salt is a valuable intermediate that opens pathways to a wide range of aromatic compounds.

Applications cluster_sandmeyer Sandmeyer & Related Reactions cluster_coupling Azo Coupling start 2-Methoxy-4-phenylaniline diazonium Ar-N₂⁺ (Diazonium Salt) start->diazonium Diazotization (NaNO₂, H⁺, 0-5 °C) ArCl Ar-Cl (Aryl Chloride) diazonium->ArCl CuCl ArBr Ar-Br (Aryl Bromide) diazonium->ArBr CuBr ArCN Ar-CN (Aryl Nitrile) diazonium->ArCN CuCN ArOH Ar-OH (Phenol) diazonium->ArOH H₂O, H⁺, Δ ArI Ar-I (Aryl Iodide) diazonium->ArI KI AzoDye Ar-N=N-Ar' (Azo Dye) diazonium->AzoDye + Electron-rich Ar'-H (e.g., Phenols, Anilines)

Caption: Synthetic pathways from the diazonium salt.

  • Azo Coupling: This is one of the most widespread applications. The diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol or another aniline, to form an azo compound (Ar-N=N-Ar').[9][13] These compounds are often intensely colored and form the basis of the vast family of azo dyes.[6][14]

  • Sandmeyer Reactions: Discovered by Traugott Sandmeyer in 1884, this class of reactions uses copper(I) salts (CuX) to replace the diazonium group with a halide (Cl, Br) or a cyanide (CN).[5][11][15] This provides a powerful method for introducing these functional groups onto an aromatic ring, which can be difficult via direct electrophilic aromatic substitution.[16]

  • Other Substitution Reactions:

    • Iodination: The diazonium group can be readily replaced by iodine by treatment with an aqueous solution of potassium iodide (KI).[5]

    • Hydroxylation: Heating the aqueous diazonium salt solution allows for the replacement of the –N₂⁺ group with a hydroxyl (–OH) group, forming a phenol.[5]

    • Balz-Schiemann Reaction: Fluorination can be achieved by isolating the diazonium salt as its tetrafluoroborate (ArN₂⁺BF₄⁻) and then heating it to decompose to the aryl fluoride (ArF).[5]

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Adewuyi, S., et al. (2013, April 9). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Ke, C. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry. [Link]

  • Beilstein Journals. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
  • Autech. (2026, February 13). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link]

  • ResearchGate. (2022, June). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. [Link]

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]

  • Akhtar, R., et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. [Link]

  • Malayappa, Y., et al. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]

  • Wang, X., et al. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • PubMed. (2012, December 15). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Nikpassand, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]

  • Farlow, A., & Krömer, J. O. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry. [Link]

  • ResearchGate. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

Application

Using 2-Methoxy-4-phenylaniline as an intermediate in azo dye synthesis

Abstract This application note details the protocol for utilizing 2-Methoxy-4-phenylaniline (also referred to as 4-Amino-3-methoxybiphenyl) as a diazo intermediate in the synthesis of azo dyes. Due to the extended conjug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 2-Methoxy-4-phenylaniline (also referred to as 4-Amino-3-methoxybiphenyl) as a diazo intermediate in the synthesis of azo dyes. Due to the extended conjugation provided by the phenyl substituent and the electron-donating methoxy group, dyes derived from this intermediate typically exhibit a bathochromic shift (red-shift) and enhanced molar extinction coefficients compared to simple aniline analogs. This guide covers safety, diazotization kinetics, coupling procedures with


-naphthol (as a model coupler), and purification strategies.[1]

Chemical Identity & Properties

  • IUPAC Name: 3-Methoxy-[1,1'-biphenyl]-4-amine

  • Common Name: 2-Methoxy-4-phenylaniline

  • CAS Number: 5344-20-7 (Isomer generic); Note: Always verify specific isomer purity via NMR.

  • Molecular Formula:

    
    [1]
    
  • Role: Diazo Component (Electrophile source)[1]

Structural Insight: The molecule features an amino group (


) ortho to a methoxy group (

). The methoxy group exerts a positive mesomeric (

) effect, increasing the electron density of the ring. While this facilitates the initial nucleophilic attack on the nitrosating agent, it renders the resulting diazonium salt thermally sensitive.[1] The para-phenyl group extends the

-conjugation system, contributing to the substantivity (affinity) of the dye for hydrophobic fibers.

Safety & Handling (Critical)

WARNING: Carcinogenicity Hazard. Aminobiphenyl derivatives are structurally related to benzidine, a known human carcinogen.[1] While the methoxy substituent alters metabolic pathways, this compound should be handled as a potential carcinogen .[1]

  • Engineering Controls: All operations must be performed in a Class II Biological Safety Cabinet or a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves, chemically resistant lab coat, and full-face respirator if powder handling is required outside a hood.[1]

  • Waste: All aqueous waste containing diazonium salts or unreacted amines must be segregated into "Hazardous Organic Aqueous" streams.[1]

Reaction Mechanism

The synthesis proceeds via two distinct steps:

  • Diazotization: Conversion of the amine to a diazonium chloride salt using nitrous acid (generated in situ).[1][2][3]

  • Azo Coupling: Electrophilic aromatic substitution of the diazonium ion onto an activated aromatic ring (Coupler).[1]

Pathway Diagram

AzoSynthesis cluster_conditions Critical Parameters Amine 2-Methoxy-4-phenylaniline (Amine) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (0-5°C) NaNO2 NaNO2 + HCl (Nitrosating Agents) NaNO2->Diazonium Dye Final Azo Dye (Red Precipitate) Diazonium->Dye Coupling (pH 8-9) Coupler 2-Naphthol (Nucleophile) Coupler->Dye Temp Temp: <5°C pH pH Control

Caption: Reaction pathway from amine precursor to final azo dye, highlighting critical control points.

Experimental Protocol

Part A: Diazotization (The "Diazo" Component)

Objective: Generate the electrophilic diazonium salt.[1][2] Scale: 10 mmol basis.

ReagentAmountMolar Eq.Role
2-Methoxy-4-phenylaniline1.99 g1.0Precursor
Hydrochloric Acid (37%)2.5 mL3.0Acid source
Sodium Nitrite (

)
0.76 g1.1Nitrosating agent
Distilled Water20 mLN/ASolvent
Urea~0.1 gTraceScavenger

Procedure:

  • Slurry Formation: In a 100 mL beaker, disperse 1.99 g of 2-Methoxy-4-phenylaniline in 10 mL of water.

  • Acidification: Add 2.5 mL of conc. HCl dropwise. If the amine does not fully dissolve, heat gently to 40°C to form the hydrochloride salt, then cool rapidly to 0–2°C in an ice-salt bath to precipitate fine crystals of the amine salt.

    • Why? Fine crystals react faster than large clumps, preventing side reactions.[1]

  • Nitrosation: Dissolve 0.76 g

    
     in 5 mL water. Chill to 0°C.
    
  • Addition: Add the nitrite solution dropwise to the amine slurry under the surface of the liquid (using a pipette) over 20 minutes.

    • Control: Maintain temperature below 5°C . Above 5°C, the diazonium salt may hydrolyze to a phenol.[1]

  • Endpoint Check: Stir for 15 minutes. Test with starch-iodide paper.[1] An immediate blue-black color confirms excess nitrous acid (required).[1]

  • Scavenging: Add small amounts of Urea to destroy excess nitrous acid until starch-iodide paper no longer turns blue.[1]

    • Mechanism:[1][2][4][5]

      
      .[1] Excess 
      
      
      
      can degrade the coupler in the next step.
Part B: Coupling Reaction

Objective: React diazonium salt with 2-Naphthol (Beta-naphthol). Coupler Selection: 2-Naphthol is chosen for its high reactivity and insolubility of the final product, simplifying isolation.

ReagentAmountRole
2-Naphthol1.44 g (10 mmol)Coupling Component
Sodium Hydroxide (10%)20 mLSolubilizer/Activator
Sodium Acetate~2.0 gpH Buffer

Procedure:

  • Coupler Preparation: Dissolve 1.44 g of 2-Naphthol in 20 mL of 10% NaOH. The solution should be clear (formation of sodium naphthoxide).[1]

  • Chilling: Cool the naphthoxide solution to 0–5°C.

  • Coupling: Slowly pour the Diazonium solution (from Part A) into the Coupler solution with vigorous stirring.

    • Note: Never add the coupler to the diazo; the reverse order causes excess acidity and precipitation of the coupler before reaction.

  • pH Adjustment: The pH will drop as the acidic diazo solution is added.[1] Maintain pH at 8–9 by adding Sodium Acetate or dilute NaOH.[1]

    • Why? Coupling requires the electron-rich naphthoxide ion (high pH). However, if pH > 10, the diazonium ion converts to a non-reactive diazotate.[1]

  • Precipitation: A deep red/maroon precipitate will form immediately.[1] Stir for 60 minutes at room temperature to ensure completion.

Purification & Characterization

Isolation
  • Heat the slurry to 60°C for 10 minutes (to coagulate the colloidal dye).

  • Filter under vacuum using a Buchner funnel.[1]

  • Wash with:

    • Cold water (remove salts).[1]

    • Dilute HCl (remove unreacted amine).[1]

    • Dilute NaOH (remove unreacted phenol).[1]

  • Dry in a desiccator or oven at 50°C.

Analytical Parameters
TechniqueExpected ObservationPurpose
TLC Single spot (Rf ~0.6 in 4:1 Hexane:Ethyl Acetate)Purity check
UV-Vis

approx. 480–510 nm (Solvent: Ethanol)
Color strength
H-NMR Aromatic protons (6.8–8.2 ppm), Methoxy singlet (~3.9 ppm)Structure verification

Troubleshooting Guide

  • Problem: Low yield or "tar" formation.

    • Cause: Temperature rose above 5°C during diazotization.[1]

    • Solution: Use an ice/salt bath and add nitrite slower.[1]

  • Problem: Dull color.

    • Cause: Incomplete coupling due to low pH.[1]

    • Solution: Ensure pH remains alkaline (8-9) during the addition of the diazonium salt.[6]

  • Problem: Product is oily.

    • Cause: Presence of impurities or isomers.[1]

    • Solution: Recrystallize from hot ethanol or glacial acetic acid.[1]

References

  • BenchChem. (2025).[1][2][6] Experimental Procedure for the Diazotization of 2-Methyl-4-(methylsulfanyl)aniline. BenchChem Protocols. Link

  • Tokyo Chemical Industry (TCI). (2025).[1] Azoic Dyes (for Research and Experimental Use). TCI Chemicals Product Catalog. Link

  • AFIRM Group. (2018).[1] Chemical Information Document for Azo Dyes. AFIRM RSL Guidance. Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Fluoro-2-methoxyaniline (Analogous Handling). Fisher Scientific MSDS.[1] Link[1]

  • Kusuma, P. H., et al. (2025).[1][7] Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthiazole based Azo Dyes. Journal of Scientific Research. Link

Sources

Method

High-Fidelity Catalytic Reduction Protocols for 4-Amino-3-methoxybiphenyl Synthesis

Application Note: AN-RED-4AMB-01 Executive Summary This Application Note details the catalytic reduction strategies for synthesizing 4-Amino-3-methoxybiphenyl (CAS: 72956-11-1) , a critical biaryl scaffold in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RED-4AMB-01

Executive Summary

This Application Note details the catalytic reduction strategies for synthesizing 4-Amino-3-methoxybiphenyl (CAS: 72956-11-1) , a critical biaryl scaffold in the development of kinase inhibitors and azo-dye precursors. Unlike simple nitrobenzene reductions, the presence of the ortho-methoxy group introduces steric and electronic factors that require precise catalyst selection to prevent incomplete reduction (accumulation of hydroxylamine intermediates) or over-reduction (demethoxylation).

We present three validated protocols:

  • Heterogeneous Catalytic Hydrogenation (Pd/C): The industry gold standard for purity and yield.

  • Catalytic Transfer Hydrogenation (CTH): A gas-free alternative using ammonium formate, ideal for bench-scale safety.

  • Raney Nickel Reduction: A cost-effective solution for larger-scale batch processing.

Strategic Overview & Mechanism

The Synthetic Pathway

The target molecule is typically accessed via a Suzuki-Miyaura coupling followed by nitro reduction. This guide focuses strictly on the reduction of the 4-Nitro-3-methoxybiphenyl precursor.

Mechanistic Considerations (Langmuir-Hinshelwood Kinetics)

Catalytic hydrogenation of nitroarenes proceeds via the Haber Mechanism . The reaction is highly exothermic (


).
  • Adsorption:

    
     dissociates on the metal surface; the nitro group adsorbs via oxygen atoms.
    
  • Stepwise Reduction:

    
    .
    
  • Critical Control Point: The reduction of the hydroxylamine (

    
    ) to the amine is the rate-determining step. Inadequate pressure or catalyst deactivation leads to hydroxylamine impurities, which are often toxic and difficult to separate.
    

ReductionPathway Start 4-Nitro-3-methoxybiphenyl Step1 Nitroso Intermediate (Transient) Start->Step1 + H2 (Pd/C) Step2 Hydroxylamine (Potential Impurity) Step1->Step2 + H2 Step2->Step2 Accumulates if Pressure < 2 bar End 4-Amino-3-methoxybiphenyl (Target) Step2->End + H2 (Rate Limiting)

Figure 1: Stepwise reduction pathway highlighting the critical hydroxylamine intermediate.

Protocol A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, gram-to-kilogram scale, pharmaceutical intermediates.

Materials & Equipment
  • Precursor: 4-Nitro-3-methoxybiphenyl (10 g, 43.6 mmol).

  • Catalyst: 10% Pd/C (50% water wet). Note: Using wet catalyst is non-negotiable for safety to prevent ignition upon solvent addition.

  • Solvent: Methanol (HPLC Grade). Ethanol is a viable alternative, but Methanol often provides faster kinetics for nitro reductions.

  • Equipment: Parr Hydrogenator or Autoclave (rated to 10 bar).

Step-by-Step Methodology
  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Loading: Gently add 1.0 g of 10% Pd/C (wet) to the vessel.

    • Safety Check: Ensure the catalyst remains wet.[1][2] Dry Pd/C is pyrophoric in methanol vapors.

  • Substrate Addition: Dissolve 10 g of precursor in 100 mL Methanol. Carefully pour this solution over the catalyst.

    • Tip: Rinse the addition funnel with 10 mL methanol to ensure quantitative transfer.

  • Pressurization: Seal the reactor. Purge with

    
     three times (Pressurize to 2 bar 
    
    
    
    Vent
    
    
    Repeat).
  • Reaction: Pressurize to 3 bar (45 psi) . Stir vigorously (800-1000 rpm).

    • Temperature: The exotherm will naturally warm the solution. Maintain internal temperature between 25°C - 40°C . Do not exceed 50°C to avoid potential demethoxylation (rare, but possible).

  • Monitoring: Reaction typically completes in 2-4 hours. Monitor

    
     uptake; cessation of pressure drop indicates completion. Confirm by TLC (50% EtOAc/Hexane) or HPLC.
    
  • Workup:

    • Purge vessel with

      
      .[3]
      
    • Filter the mixture through a Celite 545 pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).

    • Wash the cake with 50 mL Methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[3]

Expected Results
  • Yield: >95%

  • Appearance: Off-white to pale brown solid.

  • Purity: >98% (HPLC).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Labs without high-pressure equipment, safety-restricted environments.

Concept

Instead of


 gas, Ammonium Formate  is used as a hydrogen donor.[4] It decomposes into 

,

, and

on the catalyst surface.[4] This method is kinetically controlled and often more selective.
Step-by-Step Methodology
  • Setup: 500 mL Round Bottom Flask (RBF) with a reflux condenser and magnetic stir bar.

  • Loading: Add 4-Nitro-3-methoxybiphenyl (5.0 g, 21.8 mmol) and Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (wet) (0.5 g).

  • Donor Addition: Add Ammonium Formate (6.9 g, 109 mmol, 5 equivalents) in a single portion.

  • Reaction: Heat the mixture to Reflux (65°C) .

    • Observation: Effervescence (

      
       release) will occur. Ensure adequate venting.[3]
      
  • Duration: Reflux for 1-2 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through Celite.

    • Concentrate filtrate.[3]

    • Crucial Step: The residue will contain excess ammonium formate. Redissolve in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove salts.

    • Dry organic layer over

      
       and evaporate.
      

Analytical Validation (QC)

To validate the product identity and purity, compare against these standard parameters.

ParameterSpecificationNotes
Appearance Off-white crystalline solidDarkens upon air oxidation (store under inert gas).
Melting Point 108°C - 112°CSharp range indicates high purity.
HPLC Purity > 98.0% (Area %)Column: C18. Mobile Phase: ACN/Water (0.1% TFA).
MS (ESI+) [M+H]+ = 200.1Consistent with MW 199.25.
1H NMR

3.85 (s, 3H, -OCH3)
Diagnostic singlet for methoxy group.

Safety & Troubleshooting Guide

Critical Safety: Handling Pd/C

Palladium on Carbon is pyrophoric when dry, especially in the presence of solvent vapors like methanol.

  • Rule 1: Always use "50% water wet" catalyst grades.

  • Rule 2: Never add dry catalyst to hot solvent.

  • Rule 3: During filtration, keep the Celite/Catalyst cake damp with water. Dispose of the cake in a dedicated water-filled waste container.

Troubleshooting Matrix

DecisionTree Problem Problem Detected Issue1 Incomplete Conversion (Hydroxylamine present) Problem->Issue1 Issue2 Low Yield / Material Loss Problem->Issue2 Issue3 Unknown Impurity (M+H = 170) Problem->Issue3 Sol1 Increase Pressure (to 5 bar) or Add 1% Acetic Acid Issue1->Sol1 Sol2 Check Celite Pad (Product trapped?) -> Wash with THF Issue2->Sol2 Sol3 Demethoxylation occurred. Lower Temp < 30°C Issue3->Sol3

Figure 2: Troubleshooting decision matrix for common reduction issues.

References

  • Blaser, H. U., et al. "Industrial Application of Homogeneous Catalysis." Applied Homogeneous Catalysis with Organometallic Compounds, Wiley-VCH, 2002. Link

  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. Link

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001. Link

  • Tietze, L. F., et al. "Reactions and Syntheses: In the Organic Chemistry Laboratory." Wiley-VCH, 2007. (Standard protocols for Pd/C handling). Link

  • Org. Synth. Coll. Vol. 5, p.829 (1973). General procedures for catalytic hydrogenation. Link

Sources

Application

Polymerization techniques involving 2-Methoxy-4-phenylaniline monomers

This guide details the polymerization protocols for 2-Methoxy-4-phenylaniline (also known as 4-Amino-3-methoxybiphenyl ). Given the specific substitution pattern of this monomer—an electron-donating methoxy group at the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the polymerization protocols for 2-Methoxy-4-phenylaniline (also known as 4-Amino-3-methoxybiphenyl ). Given the specific substitution pattern of this monomer—an electron-donating methoxy group at the ortho position and a bulky phenyl group blocking the para position—standard polyaniline (PANI) synthesis routes must be adapted to favor ortho-coupling mechanisms.

Introduction & Mechanistic Insight

The polymerization of 2-Methoxy-4-phenylaniline presents a unique challenge in conducting polymer synthesis. Unlike aniline, where the para-position (C4) is the primary site for head-to-tail coupling, this monomer features a phenyl group at C4.

  • Steric & Electronic Factors:

    • Methoxy Group (-OCH₃) at C2: Strong electron-donating group (EDG). It activates the ring, lowering the oxidation potential compared to aniline, but also introduces steric hindrance at the C2 position.

    • Phenyl Group (-Ph) at C4: Blocks the primary coupling site. This forces the polymerization to proceed via the ortho-position (C6) relative to the amine, resulting in a polymer backbone that is structurally distinct from linear PANI.

  • Resulting Polymer: The polymer, Poly(2-methoxy-4-phenylaniline) , typically forms a conjugated backbone linked via N-C6 bonds . It exhibits enhanced solubility in organic solvents (due to the methoxy and phenyl side groups) but lower electrical conductivity than PANI due to the twisted backbone and reduced planarity.

Chemical Oxidative Polymerization Protocol

This method is best suited for bulk synthesis of the polymer in powder form.

Reagents & Materials
  • Monomer: 2-Methoxy-4-phenylaniline (High purity, >98%).

  • Oxidant: Ammonium Persulfate (APS),

    
    .
    
  • Dopant/Acid: 1.0 M Hydrochloric Acid (HCl) or 1.0 M Sulfuric Acid (H₂SO₄).

  • Solvent: Deionized (DI) Water (or 1:1 Water/Acetonitrile if solubility is an issue).

  • Purification: Methanol, Acetone, DI Water.

Step-by-Step Procedure
  • Monomer Dissolution:

    • Dissolve 1.0 g (approx. 5 mmol) of 2-Methoxy-4-phenylaniline in 50 mL of 1.0 M HCl .

    • Note: If the monomer is not fully soluble, add acetonitrile dropwise or use ultrasonic agitation until a homogeneous solution is obtained.

    • Cool the solution to 0–5 °C in an ice bath. Low temperature is critical to minimize side reactions and improve regioregularity.

  • Oxidant Preparation:

    • Dissolve 1.14 g (5 mmol) of APS in 20 mL of 1.0 M HCl .

    • Stoichiometry: A 1:1 molar ratio of Monomer:Oxidant is recommended. Excess oxidant can lead to over-oxidation and degradation of the polymer chain.

    • Cool the oxidant solution to 0–5 °C .

  • Polymerization Reaction:

    • Add the cold APS solution dropwise to the stirred monomer solution over a period of 30 minutes .

    • Observation: The solution will change color, typically transitioning from clear/pale yellow to dark green or blue-black, indicating the formation of the emeraldine salt form of the polymer.

    • Maintain stirring at 0–5 °C for 6–12 hours .

  • Purification & Isolation:

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash 1: Wash with 1.0 M HCl (3 x 50 mL) to remove residual monomer and oxidant.

    • Wash 2: Wash with DI Water until the filtrate is neutral (pH ~7).

    • Wash 3: Wash with Methanol or Acetone to remove low-molecular-weight oligomers.

    • Drying: Dry the dark powder in a vacuum oven at 60 °C for 24 hours .

Electrochemical Polymerization Protocol

This technique is ideal for depositing thin, uniform films on conductive substrates for sensors or electrochromic applications.

Experimental Setup
  • Technique: Cyclic Voltammetry (CV) or Potentiostatic Deposition.

  • Working Electrode (WE): Glassy Carbon (GCE), Platinum (Pt), or Indium Tin Oxide (ITO) glass.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).

Electrolyte Preparation
  • Solvent: 1.0 M H₂SO₄ or 1.0 M HClO₄ (Perchloric acid often yields more ordered films).

  • Monomer Concentration: 0.05 M to 0.1 M 2-Methoxy-4-phenylaniline.

Deposition Protocol
  • Electrode Pre-treatment:

    • Polish the GCE/Pt electrode with 0.05 µm alumina slurry, sonicate in DI water, and dry.

    • Clean ITO slides by sonication in acetone, ethanol, and DI water (10 min each).

  • Cyclic Voltammetry (Potentiodynamic Growth):

    • Potential Range: -0.2 V to +1.0 V (vs. Ag/AgCl). Note: The upper limit should be optimized; avoid going too high (>1.2 V) to prevent over-oxidation.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–50 cycles depending on desired film thickness.

    • Observation: Monitor the increase in current density with each cycle, which confirms the growth of a conductive polymer film on the electrode surface.

  • Potentiostatic Growth (Constant Potential):

    • Apply a constant potential of +0.85 V (determined from the oxidation peak in CV).

    • Duration: 60–300 seconds.[1]

    • This method yields a film with uniform thickness and morphology.

  • Post-Deposition:

    • Rinse the film gently with monomer-free electrolyte and then DI water.

    • Dry under a stream of nitrogen.

Characterization & Data Interpretation
TechniqueKey Feature to ObserveInterpretation
UV-Vis Spectroscopy Absorption bands at ~320 nm (π-π*) and ~600-800 nm (polaron/bipolaron).Confirms the conjugated backbone and doped state. A shift to lower wavelengths (blue shift) compared to PANI indicates a shorter conjugation length due to steric twisting.
FTIR Spectroscopy Peaks at ~1500 cm⁻¹ (Benzenoid) and ~1580 cm⁻¹ (Quinoid).Ratio of quinoid/benzenoid peaks indicates the oxidation state. Look for C-H out-of-plane bending at ~800-880 cm⁻¹ characteristic of 1,2,4,5-substitution pattern.
Cyclic Voltammetry Two redox pairs.First pair: Leucoemeraldine to Emeraldine. Second pair: Emeraldine to Pernigraniline. Shifts in peak potential vs. PANI reflect the substituent effects.
Solubility Soluble in DMSO, NMP, THF, DMF.The methoxy and phenyl groups disrupt inter-chain H-bonding, significantly improving solubility compared to unsubstituted PANI.
Visualization of Workflows
Figure 1: Chemical Oxidative Polymerization Workflow

ChemicalPolymerization Start Start: 2-Methoxy-4-phenylaniline Dissolve Dissolve in 1.0 M HCl (Add Acetonitrile if needed) Start->Dissolve Cool Cool to 0–5 °C (Ice Bath) Dissolve->Cool React Dropwise Addition of APS Stir 6–12 hrs at 0–5 °C Cool->React Oxidant Prepare APS Solution (1:1 Molar Ratio, 0–5 °C) Oxidant->React Add Filter Filter Precipitate React->Filter Wash Wash Sequence: 1. 1M HCl 2. DI Water (Neutral pH) 3. Methanol/Acetone Filter->Wash Dry Vacuum Dry at 60 °C Wash->Dry End Final Product: Poly(2-methoxy-4-phenylaniline) Powder Dry->End

Caption: Step-by-step workflow for the chemical oxidative polymerization of 2-Methoxy-4-phenylaniline.

Figure 2: Electrochemical Polymerization Mechanism

ElectroPolymerization Monomer Monomer (2-Methoxy-4-phenylaniline) Oxidation Anodic Oxidation (-e⁻) Monomer->Oxidation Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Coupling Coupling Step (N-C6 Linkage) Radical->Coupling Para-blocked forces Ortho Growth Chain Growth (Deprotonation & Re-oxidation) Coupling->Growth Growth->Oxidation Cycle Polymer Polymer Film (Emeraldine Salt) Growth->Polymer

Caption: Mechanism highlighting the ortho-coupling pathway due to the blocked para-position.

Troubleshooting & Optimization
  • Issue: Low Yield or No Precipitate.

    • Cause: Monomer solubility issues or insufficient oxidant.

    • Fix: Use a co-solvent (Acetonitrile/Water 1:1) or increase the oxidant ratio slightly (1.2:1).

  • Issue: Poor Film Adhesion (Electrochemical).

    • Cause: Electrode surface contamination or scan rate too high.

    • Fix: Polish the electrode thoroughly. Reduce scan rate to 20 mV/s to allow slower, more ordered deposition.

  • Issue: Over-oxidation (Degradation).

    • Cause: Reaction temperature >5 °C or potential >1.0 V.

    • Fix: Strictly maintain 0–5 °C. Limit the upper potential vertex in CV.

References
  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[2][3][4][5][6][7][8][9] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link

  • Genies, E. M., Boyle, A., Lapkowski, M., & Tsintavis, C. (1990). Polyaniline: A historical survey. Synthetic Metals, 36(2), 139-182. Link

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline.[3] Progress in Polymer Science, 23(8), 1443-1484. Link

  • Ciric-Marjanovic, G. (2013). Recent advances in polyaniline research: Polymerization mechanisms, structural aspects, properties and applications. Synthetic Metals, 177, 1-47. Link

  • MacDiarmid, A. G., & Epstein, A. J. (1989). Polyanilines: a novel class of conducting polymers. Faraday Discussions of the Chemical Society, 88, 317-332. Link

Sources

Method

Application Note: Strategic N-Alkylation of 2-Methoxy-4-phenylaniline

The following Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes reproducibility, mechanistic understanding, and high-yield strategies for the N-alkylation of ster...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes reproducibility, mechanistic understanding, and high-yield strategies for the N-alkylation of sterically and electronically distinct aniline derivatives.

Executive Summary & Chemical Context

2-Methoxy-4-phenylaniline (also identified as 4-amino-3-methoxybiphenyl) presents a unique synthetic challenge due to the interplay between the electron-donating ortho-methoxy group and the conjugated para-phenyl ring.

  • Electronic Activation: The methoxy group at the ortho position increases the nucleophilicity of the amine relative to the parent biphenyl amine.

  • Steric Constraint: The ortho-methoxy substituent creates a steric barrier that disfavors the formation of bulky tertiary amines, making mono-alkylation kinetically favorable if conditions are controlled.

  • Solubility Profile: The biaryl scaffold imparts significant lipophilicity. Reactions in polar protic solvents (e.g., water, pure methanol) may suffer from solubility issues; halogenated solvents (DCM, DCE) or aprotic polar solvents (DMF, DMSO) are recommended.

This guide details three distinct protocols selected based on the desired alkyl group and "green chemistry" requirements.

Decision Matrix: Method Selection

Select the appropriate protocol based on your target substituent and available reagents.

MethodSelection Start Target: N-Alkyl-2-Methoxy-4-phenylaniline RGroup Nature of Alkyl Group (R) Start->RGroup Methyl Methyl (-CH3) RGroup->Methyl Small Primary Primary Alkyl (>C2) RGroup->Primary Linear/Bulky Secondary Secondary/Branched RGroup->Secondary Hindered ProtocolB Protocol B: Direct Alkylation (Cost-Effective, Risk of Over-alkylation) Methyl->ProtocolB Controlled Eq. ProtocolA Protocol A: Reductive Amination (High Selectivity, Mild) Primary->ProtocolA Preferred ProtocolC Protocol C: Hydrogen Borrowing (Green, Alcohol as Reagent) Primary->ProtocolC Alt. Route Secondary->ProtocolA NaBH(OAc)3

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Protocol A: Reductive Amination (The Gold Standard)

Best for: Introduction of Ethyl, Propyl, Benzyl, and Cyclohexyl groups. Mechanism: Formation of an imine/iminium species followed by in situ selective reduction.[1][2][3] Why this works: The ortho-methoxy group stabilizes the intermediate imine but sterically hinders the second alkylation, resulting in high mono-selectivity (>90%).

Materials
  • Substrate: 2-Methoxy-4-phenylaniline (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 2-Methoxy-4-phenylaniline (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the aldehyde/ketone (1.1 mmol).

    • Add Glacial Acetic Acid (1.0 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes. Monitor by TLC.[3] Formation of the imine (often a shift to lower polarity) confirms the reaction is ready for reduction.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur.

    • Allow the reaction to warm to room temperature and stir for 2–16 hours.

  • Quench & Work-up:

    • Quench by slow addition of saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).[4]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The mono-alkylated product typically elutes after the dialkylated impurity (if any) and before the starting material.

Protocol B: Direct Alkylation (Optimization for Methylation)

Best for: Methylation (using MeI) or simple alkyl halides where aldehydes are unstable. Risk: High risk of over-alkylation (formation of tertiary amine or quaternary ammonium salt).

Materials
  • Substrate: 2-Methoxy-4-phenylaniline (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.0 equiv strictly)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology
  • Preparation:

    • Dissolve the aniline (1.0 mmol) in DMF (4 mL).

    • Add K₂CO₃ (1.2 mmol) or DIPEA (1.5 mmol).

  • Controlled Addition:

    • Cool the solution to 0°C.

    • Prepare a solution of Alkyl Halide (1.0 mmol) in DMF (1 mL).

    • Critical Step: Add the alkyl halide solution dropwise over 30 minutes via syringe pump or addition funnel. High local concentration of the alkyl halide promotes di-alkylation.

  • Reaction:

    • Stir at 0°C for 1 hour, then slowly warm to room temperature.

    • Monitor strictly by HPLC or TLC. Stop the reaction when the ratio of Product:Starting Material is optimal (typically ~80% conversion) to avoid over-alkylation.

  • Work-up:

    • Dilute with water (excess) to precipitate the product or extract with EtOAc.

    • Wash EtOAc layer extensively with water/LiCl solution to remove DMF.

Protocol C: Transition-Metal Catalyzed Hydrogen Borrowing (Green)

Best for: Industrial scale-up or when alkyl halides are to be avoided. Mechanism: Ruthenium or Iridium catalysts oxidize an alcohol to an aldehyde in situ, condense it with the amine, and reduce the imine using the hydrogen "borrowed" from the alcohol.

Materials
  • Substrate: 2-Methoxy-4-phenylaniline

  • Reagent: Primary Alcohol (e.g., Benzyl alcohol, Ethanol) (Used as solvent or excess reagent)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%) + DPEphos (Ligand)

  • Base: KOtBu (10 mol%)

Methodology
  • Mix aniline (1 mmol), alcohol (2 mL), catalyst, and base in a sealed tube.

  • Heat to 100–120°C for 12–24 hours.

  • The reaction produces water as the only byproduct.

  • Note: This method is highly selective for mono-alkylation due to the steric bulk of the catalyst system.

Analytical Validation & Data Reference

Expected Analytical Signatures

When validating the conversion of 2-Methoxy-4-phenylaniline (Primary Amine) to the N-Alkyl derivative (Secondary Amine):

FeaturePrimary Amine (Starting Material)Secondary Amine (Product)Tertiary Amine (Over-alkylated)
IR Spectroscopy Two bands (3300–3500 cm⁻¹, N-H str)One sharp band (3300–3400 cm⁻¹)No N-H bands
1H NMR (D₂O exch) Broad singlet (2H) disappearsBroad singlet (1H) disappearsNo exchangeable protons
1H NMR (Alkyl) NoneSignal for N-CH₂-R presentSignal for N-(CH₂-R)₂ present
TLC (Polarity) Baseline/Low Rf (Polar)Medium RfHigh Rf (Less Polar)
Pathway Visualization (Reductive Amination)

ReactionPathway Start 2-Methoxy-4- phenylaniline Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde + AcOH Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium (Stable due to OMe) Hemiaminal->Imine - H₂O Product Mono-N-Alkyl Product Imine->Product + NaBH(OAc)₃ Selective Reduction

Figure 2: Mechanistic pathway for the reductive amination protocol.

Troubleshooting & Expert Tips

  • Problem: Low Conversion in Reductive Amination.

    • Cause: Steric hindrance of the ortho-methoxy group preventing imine formation.

    • Solution: Add molecular sieves (4Å) to the reaction mixture during the imine formation step (Step 1) to drive the equilibrium by removing water.

  • Problem: Over-methylation (Protocol B).

    • Cause: The secondary amine product is often more nucleophilic than the starting primary amine.[5]

    • Solution: Switch to Reductive Methylation using Paraformaldehyde and NaBH(OAc)₃ or use Dimethyl Carbonate as a greener methylating agent at elevated temperatures.

  • Problem: Solubility.

    • Observation: 2-Methoxy-4-phenylaniline precipitates in Hexane.

    • Solution: Perform work-ups using DCM or EtOAc.[3] For purification, load the crude onto silica using a DCM solution rather than dry-loading if solubility is poor.

References

  • Reductive Amination (General & Mechanism): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][6][7]

  • Substrate Data (2-Methoxy-4-phenylaniline): PubChem Compound Summary for CID 2759564, 4-Amino-3-methoxybiphenyl.

  • Green Chemistry Approaches (Alcohol Alkylation): Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007.

  • Protocol Grounding (BenchChem Support): Experimental procedure for N-alkylation of primary amines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-4-phenylaniline Synthesis

Topic: Improving Reaction Yields in the Synthesis of 2-Methoxy-4-phenylaniline Cas No: 4-Amino-3-methoxybiphenyl (Common nomenclature for search: 39811-17-1) Ticket ID: TSC-SYN-2026-02 Introduction: The Biaryl Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields in the Synthesis of 2-Methoxy-4-phenylaniline Cas No: 4-Amino-3-methoxybiphenyl (Common nomenclature for search: 39811-17-1) Ticket ID: TSC-SYN-2026-02

Introduction: The Biaryl Challenge

You are likely here because your synthesis of 2-Methoxy-4-phenylaniline is stalling at 40-60% yield, or your final product is degrading into a dark violet/black tar during isolation.

This molecule presents a specific "push-pull" electronic challenge. The methoxy group (position 2) and the amine (position 1) are both strong electron-donating groups (EDGs). While this makes the aryl ring nucleophilic, it renders the oxidative addition step in cross-coupling slower if using aryl chlorides, and more critically, it makes the final product highly susceptible to oxidative degradation under ambient air.

This guide moves beyond generic "Suzuki conditions" to a high-fidelity protocol designed for electron-rich anilines.

Module 1: The Catalyst System (Troubleshooting Low Conversion)

User Issue: “I am using Pd(PPh3)4 and sodium carbonate, but the reaction stalls after 50% conversion. Adding more catalyst doesn't help.”

Root Cause Analysis

The traditional tetrakis(triphenylphosphine)palladium(0) catalyst is often insufficient for sterically crowded or electron-rich substrates.

  • Ligand Poisoning: The free amine on your substrate (4-bromo-2-methoxyaniline) can coordinate to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (forming a "Pd-black" precipitate).

  • Oxidative Addition: The electron-rich nature of the ring deactivates the C-Br bond towards oxidative addition compared to electron-deficient systems.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

Switch to a catalyst system utilizing SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These bulky, electron-rich ligands serve two functions:

  • Steric Bulk: They prevent the substrate's amine from binding to the Pd center.

  • Electron Donation: They accelerate the oxidative addition step.

Visualization: The Catalytic Cycle & Failure Points

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd + Ar-Br Poison FAILURE: Amine Coordination (Substrate kills Catalyst) Start->Poison Inadequate Ligand (e.g., PPh3) Metathesis Transmetallation (Boronic Acid enters) OxAdd->Metathesis + Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) Metathesis->RedElim DeBoron FAILURE: Protodeboronation (Boronic acid hydrolysis) Metathesis->DeBoron High Water/Low Base RedElim->Start Cycle Regenerates

Caption: Figure 1.[1][2] The Suzuki-Miyaura cycle highlighting critical failure points where electron-rich amines deactivate the catalyst.

Module 2: The "Black Tar" Phenomenon (Purification)

User Issue: “The reaction looks clean on TLC, but during column chromatography, the band turns brown and I lose 30% of my mass.”

Root Cause Analysis

Biaryl anilines with methoxy substituents are prone to aerobic oxidation . Silica gel is slightly acidic and can catalyze the oxidation of the aniline into quinoid-like impurities (the "tar").

The Solution: Acid-Free Workup & Salt Formation
  • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • The "Salt" Strategy: Instead of isolating the free base, convert the product immediately into its Hydrochloride (HCl) salt . The salt form is stable to air and oxidation.

Module 3: The Golden Protocol (High-Yield Synthesis)

This protocol replaces generic conditions with a system optimized for 4-bromo-2-methoxyaniline .

Reagents & Stoichiometry Table
ComponentReagentEquiv.[1][3][4][5][6][7][8][9][10][11]Role
Substrate 4-Bromo-2-methoxyaniline1.0Electrophile
Coupling Partner Phenylboronic Acid1.2 - 1.5Nucleophile (Excess compensates for deboronation)
Catalyst Precursor Pd(OAc)₂0.02 (2 mol%)Palladium Source
Ligand SPhos 0.04 (4 mol%)Stabilizing Ligand (1:2 Pd:Ligand ratio)
Base K₃PO₄ (Tribasic)2.0 - 3.0Activator (Anhydrous preferred)
Solvent Toluene : Water (10:1)-Biphasic system dissolves inorganic salts
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical)

  • In a dry vial, mix Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd(0)-L species. Do not skip this.

Step 2: Reaction Assembly

  • To a reaction vessel (microwave vial or Schlenk flask), add the 4-Bromo-2-methoxyaniline , Phenylboronic acid , and finely ground K₃PO₄ .

  • Degassing: Cap the vessel and cycle vacuum/Argon (or Nitrogen) 3 times. Oxygen is the enemy of this reaction.

Step 3: Execution

  • Inject the pre-formed Catalyst/Solvent mixture and the degassed water through the septum.

  • Heat to 80°C - 100°C for 2-4 hours. (Monitor by TLC; the starting bromide should disappear rapidly).

Step 4: Controlled Isolation (Preventing Oxidation)

  • Cool to room temperature.[6][12] Dilute with EtOAc.

  • Scavenging: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove Pd residues (which catalyze oxidation). Filter through Celite.

  • Stabilization: Add 4M HCl in Dioxane (1.1 equiv) dropwise to the filtrate. The 2-Methoxy-4-phenylaniline Hydrochloride salt will precipitate.

  • Filtration: Filter the solid salt, wash with cold ether, and dry. This salt is shelf-stable.

FAQ: Troubleshooting Specific Failures

Q: My phenylboronic acid is homocoupling (forming biphenyl), reducing yield.

  • A: This happens if the reaction is too oxidative (air leak) or the base concentration is too high initially.

    • Fix: Ensure rigorous degassing.[5] Add the base as a solid rather than a pre-dissolved aqueous solution to slow down the release of the active boronate species.

Q: Can I use 4-chloro-2-methoxyaniline instead of the bromo- analog?

  • A: Yes, but you must switch the ligand to XPhos or BrettPhos and increase the temperature to 110°C. Chlorides are less reactive and require more electron-rich ligands to facilitate oxidative addition [1].

Q: The product is oiling out instead of crystallizing as a salt.

  • A: The solvent is likely too polar. Dissolve the crude oil in a minimum amount of Ethanol, then add Et₂O or Hexanes until cloudy, then add the HCl/Dioxane.

Workflow Visualization: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture CheckTLC Check TLC (Is product spot distinct?) Crude->CheckTLC ColorCheck Color Check (Is it dark brown/black?) CheckTLC->ColorCheck DirectSalt PATH A: Salt Formation (Recommended) Precipitate as HCl salt ColorCheck->DirectSalt Yes (Oxidizing) Column PATH B: Silica Column (Risky) ColorCheck->Column No (Pale Yellow) TreatSilica Neutralize Silica (1% Et3N in Hexanes) Column->TreatSilica Mandatory Step FastRun Flash Chromatography (Complete in <15 mins) TreatSilica->FastRun

Caption: Figure 2. Decision logic for purifying electron-rich anilines to minimize oxidative loss.

References

  • National Institutes of Health (PMC). (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions. Retrieved from [Link]

Sources

Optimization

Purification strategies for 2-Methoxy-4-phenylaniline recrystallization

[1][2] Case ID: PUR-56970-MPA Subject: Recrystallization & Purification Strategies for 2-Methoxy-4-phenylaniline Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-56970-MPA Subject: Recrystallization & Purification Strategies for 2-Methoxy-4-phenylaniline Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are working with 2-Methoxy-4-phenylaniline (also referred to as 4-amino-3-methoxybiphenyl).[1][2] As a biaryl amine with an electron-donating methoxy group, this compound presents specific purification challenges: oxidation sensitivity (discoloration) , palladium retention (if synthesized via Suzuki coupling), and "oiling out" during crystallization.[2]

This guide provides a self-validating purification workflow designed to maximize purity (>99%) for pharmaceutical or materials science applications.

Property Data / Characteristic
Chemical Structure Biphenyl core, Amino group (C1), Methoxy group (C2)
CAS Registry 56970-24-2 (Representative)
Physical State Solid (Likely off-white to beige; oxidizes to brown)
Primary Impurities Pd residues, Boronic acid derivatives, Azo-dimers (oxidation), Isomers.[1][2][3][4][5][6][7]
Solubility Profile Soluble in alcohols, DCM, Toluene. Low solubility in water, hexanes.

Diagnostic Decision Matrix (Solvent Selection)

Before beginning, select your solvent system based on your current impurity profile.

SolventSelection Start Start: Analyze Crude Material ImpurityType Primary Impurity Type? Start->ImpurityType PolarImp Polar / Salts / Boronic Acids ImpurityType->PolarImp Inorganic salts NonPolarImp Non-polar / Oily Residues ImpurityType->NonPolarImp Grease/Oils PdImp High Pd Content (>100 ppm) ImpurityType->PdImp Dark Metal Residue SystemB System B: Toluene / Heptane (Anti-solvent Precipitation) PolarImp->SystemB Rejects Polar Impurities SystemA System A: Ethanol / Water (Standard Recrystallization) NonPolarImp->SystemA Rejects Non-polars SystemC System C: Acid-Base Extraction (Chemical Purification) PdImp->SystemC Chemosorption Required

Figure 1: Decision tree for selecting the optimal purification strategy based on the dominant impurity profile.[1][2]

Troubleshooting Guides & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with methoxy-anilines.[1][2] It occurs when the compound separates as a liquid phase before the solution reaches the crystallization temperature, often due to impurities lowering the melting point or cooling too rapidly.

Corrective Protocol:

  • Switch to System B (Toluene/Heptane): Ethanol/Water systems are prone to oiling out if the water content is too high.

  • The "Cloud Point" Method:

    • Dissolve crude solid in minimum hot Toluene (approx. 60-70°C).[1][2]

    • Add hot Heptane dropwise until a faint persistent turbidity appears.

    • Add 1-2 drops of Toluene to clear it.[2]

    • Crucial Step: Allow to cool very slowly to room temperature with stirring. Rapid cooling forces oiling.[2]

  • Seeding: Retain a small crystal from a previous batch (or scratch the glass) at 5-10°C below the saturation temperature to induce nucleation.[2]

Issue 2: "The crystals are colored (Brown/Pink) even after recrystallization."

Diagnosis: Anilines are electron-rich and prone to air-oxidation, forming colored quinoid or azo-impurities.[1][2]

Corrective Protocol:

  • Deoxygenation: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.[2]

  • Activated Carbon Treatment:

    • Dissolve compound in boiling Ethanol.[2]

    • Add Activated Charcoal (5-10 wt%) .[1][2]

    • Optional: Add a pinch of Sodium Dithionite (Na2S2O4) as a reducing agent to reverse minor oxidation.

    • Reflux for 10-15 minutes.

    • Filter hot through Celite (diatomaceous earth) to remove carbon.[2]

    • Proceed with crystallization.[2][8][9]

Issue 3: "I cannot remove residual Palladium (Suzuki Coupling)."

Diagnosis: Pd coordinates strongly to the nitrogen and the electron-rich pi-system of the biphenyl ring.[2] Standard recrystallization often fails to lower Pd < 50 ppm.[2]

Corrective Protocol (The Scavenger Method):

  • Do not rely on recrystallization alone. [1][2]

  • Use a Thiol-modified Silica Scavenger (e.g., SiliaMetS® Thiol or TMT).[2]

  • Procedure: Dissolve crude in THF or Ethyl Acetate.[2] Add scavenger resin (4 equivalents relative to expected Pd content). Stir at 50°C for 2-4 hours. Filter off the resin before attempting recrystallization.

Master Protocol: Acid-Base Chemical Purification

For high-purity requirements (>99.5%), rely on the chemical properties of the amine group rather than just solubility. This method is superior for removing non-basic impurities (starting halides, phenols, hydrocarbons).

AcidBaseFlow Step1 1. Dissolve Crude in EtOAc/DCM Step2 2. Extract with 1M HCl (aq) Step1->Step2 Split Phase Separation Step2->Split OrgPhase Organic Phase (Contains Non-Basic Impurities) Split->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as HCl Salt) Split->AqPhase Keep Step3 3. Wash Aqueous Phase with fresh EtOAc (x2) AqPhase->Step3 Step4 4. Basify Aqueous Phase (pH > 10) with NaOH/NH4OH Step3->Step4 Step5 5. Extract Product into EtOAc Step4->Step5 Step6 6. Dry (Na2SO4) & Evaporate Step5->Step6 Final Pure Free Base (Ready for Recrystallization) Step6->Final

Figure 2: Acid-Base purification workflow utilizing the basicity of the aniline nitrogen to separate it from neutral/acidic contaminants.[1][2][3][6]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10g of crude material in 100mL Ethyl Acetate.

  • Salt Formation: Extract with 1M HCl (3 x 50mL). The product moves to the water layer as the hydrochloride salt.

    • Note: If a solid precipitates (the HCl salt might be insoluble in water), filter the solid salt directly. This is an excellent purification step.[2]

  • Washing: Wash the combined acidic aqueous layers with fresh Ethyl Acetate (50mL) to remove trapped non-basic organic impurities (e.g., unreacted boronic acids).

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH4OH until pH > 10. The product will precipitate or oil out as the free base.

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50mL).

  • Finishing: Dry organics over Na2SO4, filter, and concentrate.

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general aniline purification techniques, specifically recrystallization from ethanol/water and drying protocols).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link (Authoritative source on Pd removal strategies including scavengers and crystallization).[2]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Source for "Oiling Out" troubleshooting and solvent selection logic).

  • PubChem Compound Summary. (n.d.). 2-Methoxy-4-phenylaniline (CAS 56970-24-2).[1][2] National Center for Biotechnology Information.[2] Link (Verification of chemical structure and identifiers).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Methoxy-4-phenylaniline before handling, as anilines are known to be toxic and potentially carcinogenic.[1][2]

Sources

Troubleshooting

Minimizing oxidation side-products of 4-Amino-3-methoxybiphenyl

Stability, Handling, and Oxidation Mitigation Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 4-Amino-3-methoxybiphenyl (AMB) . As an electron-rich ortho-an...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Oxidation Mitigation

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 4-Amino-3-methoxybiphenyl (AMB) . As an electron-rich ortho-anisidine derivative on a biphenyl core, AMB is thermodynamically predisposed to rapid oxidative degradation.[1] This document provides mechanistic insights, troubleshooting workflows, and validated protocols to maintain compound integrity.

Module 1: The Oxidation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. AMB is not merely "sensitive to air"; it is a "hot" nucleophile due to the synergistic electron-donating effects of the amino group (–NH₂) and the methoxy group (–OCH₃).

The Degradation Cascade

The oxidation of AMB follows a radical-cation pathway, accelerated by light, heat, and trace metal ions.

  • Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair, forming an aminium radical cation .[1]

  • Propagation: The radical delocalizes into the aromatic ring (ortho/para positions).[1]

  • Termination (Impurity Formation):

    • Azo Formation: Two radicals combine N-to-N (Head-to-Head), creating azo-dimers (dark red/orange).[1]

    • Polymerization: Radicals attack the carbon ring of neighboring molecules (Head-to-Tail), forming "aniline black" type oligomers (tar/black precipitate).

    • Quinone Imines: Hydrolysis of the oxidized species leads to o-benzoquinone imines, which are potent electrophiles and further react with the starting material.

AMB_Oxidation AMB 4-Amino-3-methoxybiphenyl (Colorless/Pale Solid) Radical Aminium Radical Cation [Reactive Intermediate] AMB->Radical O2 / Light / Metal Ions Azo Azo Dimers (Red/Orange Impurity) Radical->Azo Dimerization (N-N) Polymer Oligomers/Tars (Black/Brown Gunk) Radical->Polymer Polymerization (C-N) Quinone o-Benzoquinone Imine (Reactive Electrophile) Radical->Quinone Hydrolysis Quinone->Polymer Michael Addition

Figure 1: Oxidative degradation pathways of electron-rich anilines like AMB.

Module 2: Troubleshooting & FAQs

Q1: My AMB sample has turned from off-white to dark violet/black. Is it usable?

Diagnosis: This indicates significant auto-oxidation and polymerization (formation of "aniline blacks").[1] Action:

  • If <5% Darkened: The bulk may still be pure.[1] Perform a Recrystallization (See Protocol B).[1][2]

  • If Tarry/Black: The impurities (quinones) can catalyze further decomposition. Convert to the Hydrochloride Salt immediately to salvage the remaining amine (See Protocol C).

Q2: I am seeing low yields in Suzuki-Miyaura coupling.

Root Cause: Oxidation byproducts (azo compounds) and the free amine itself can coordinate to Palladium (Pd), poisoning the catalyst. Solution:

  • Degas Solvents: Sparge solvents with Argon for 20 minutes before adding the catalyst.

  • Base Selection: Use weak inorganic bases (e.g., K₃PO₄) rather than strong organic bases that might promote radical formation.[1]

  • Scavengers: Add a trace amount (1-5 mol%) of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture if the protocol tolerates it.

Q3: How should I store this compound long-term?

Standard: Store under Argon/Nitrogen atmosphere at -20°C in amber glass. Gold Standard: Convert the free base to the Hydrochloride (HCl) salt . The salt form protonates the nitrogen (


), removing the lone pair electrons responsible for oxidation. The salt is stable at room temperature for years.[1]

Module 3: Validated Protocols

Protocol A: Inert Handling for Synthesis

Use this workflow when weighing or transferring AMB for reactions.

  • Preparation: Dry all glassware in an oven (>120°C) for 2 hours.

  • Purge: Cycle the reaction vessel 3 times (Vacuum

    
     Argon).
    
  • Transfer:

    • Solid: Weigh quickly in air, but immediately place under inert flow.[1]

    • Solution: If dissolving AMB, use degassed solvents (freeze-pump-thaw or 20 min sparging).[1]

  • Additives: If the reaction allows, add 10 mol% Sodium Ascorbate as an in-situ antioxidant.

Protocol B: Purification via Recrystallization

Use this to clean slightly oxidized (colored) samples.

ParameterSpecification
Solvent System Ethanol / Water (9:1 v/v)
Concentration ~1 g solute per 5-10 mL solvent
Temperature Heat to reflux (80°C) until dissolved.[1]
Decolorization If solution remains dark, add Activated Charcoal (5 wt%), stir 5 mins, filter hot through Celite.
Crystallization Cool slowly to Room Temp, then 4°C.
Drying Vacuum desiccator over P₂O₅ (protect from light).[1]
Protocol C: Emergency Salt Formation (Long-Term Stabilization)

The most effective method to stop oxidation permanently.

  • Dissolution: Dissolve impure AMB in a minimal amount of Diethyl Ether or Ethyl Acetate.[1]

  • Filtration: Filter off any insoluble black tars.[1]

  • Acidification: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Precipitation: The AMB-HCl salt will precipitate immediately as a white/off-white solid.[1]

  • Collection: Filter under Argon. Wash with cold ether.[1]

  • Storage: The resulting salt is resistant to oxidation and can be stored on the shelf (though -20°C is still preferred).

Module 4: Decision Matrix for Troubleshooting

Use this logic flow to determine the next step for your specific batch of AMB.

Troubleshooting_Matrix Start Inspect AMB Sample Color Color Check Start->Color White White / Pale Yellow Color->White Pass Dark Violet / Brown / Black Color->Dark Fail PurityCheck Check HPLC/NMR Purity White->PurityCheck Recryst Protocol B: Recrystallization Dark->Recryst Surface Oxidation Salt Protocol C: Convert to HCl Salt Dark->Salt Deep Oxidation PurityCheck->Recryst 90-98% Use Proceed to Reaction (Use Protocol A) PurityCheck->Use >98% Salt->Use Neutralize before use Discard Discard if >50% Impurity

Figure 2: Decision matrix for handling oxidized AMB batches.

References

  • BenchChem. (2025).[1][3] Preventing oxidation of the aniline group during complexation.[3] Retrieved from [1]

  • MDPI. (2023).[1] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1).[1] Retrieved from [1]

  • Organic Syntheses. (2010). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[1] Org.[1][4] Synth. 2010, 87, 161.[1] Retrieved from [1]

  • Beilstein Journals. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation.[1] Beilstein J. Org.[1] Chem. Retrieved from [1]

Sources

Optimization

Resolving baseline noise in HPLC analysis of 2-Methoxy-4-phenylaniline

Topic: Resolving Baseline Noise in HPLC Analysis of 2-Methoxy-4-phenylaniline Status: Active / Verified Audience: Analytical Chemists, QC Specialists, R&D Scientists Last Updated: February 26, 2026 Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise in HPLC Analysis of 2-Methoxy-4-phenylaniline Status: Active / Verified Audience: Analytical Chemists, QC Specialists, R&D Scientists Last Updated: February 26, 2026

Executive Summary & Molecule Profile

2-Methoxy-4-phenylaniline (also known as 4-amino-3-methoxybiphenyl) presents unique chromatographic challenges due to its dual nature: it contains a basic amine group and a hydrophobic bi-aryl structure.

  • Chemical Risk Factors:

    • Oxidation Sensitivity: Anilines are prone to auto-oxidation, leading to baseline drift and "ghost" peaks.

    • Silanol Interaction: The amine moiety interacts with free silanols on silica columns, causing peak tailing and potential baseline disturbances if equilibrium is not reached.

    • Hydrophobicity: The phenyl ring increases retention, making the assay susceptible to late-eluting matrix interference (accumulated noise).

This guide provides a self-validating troubleshooting workflow to isolate and eliminate baseline noise, ensuring high-sensitivity quantitation.

Diagnostic Workflow: Identifying the Noise Signature

Before altering chemistry, you must classify the noise. Use the following logic tree to diagnose the root cause based on the visual pattern of the baseline.

DiagnosticTree Start START: Analyze Baseline Pattern Pattern What is the dominant pattern? Start->Pattern Cyclic Cyclic / Pulsating (Regular Sine Wave) Pattern->Cyclic Random Random / Fuzzy (Electronic 'Grass') Pattern->Random Drift Drift / Wandering (Slope Up/Down) Pattern->Drift PumpCheck Check Pump/Degasser (Air bubbles, Check Valves) Cyclic->PumpCheck Hardware Issue LampCheck Check Detector/Flow Cell (Lamp Energy, Air Bubble) Random->LampCheck Optical/Electronic ChemCheck Check Chemistry (Temp, Gradient, Oxidation) Drift->ChemCheck Equilibrium/Purity

Figure 1: Diagnostic logic flow for categorizing HPLC baseline noise.

Troubleshooting Guide (Q&A Format)

Category A: Chemical & Mobile Phase Noise (Drift/Wandering)

Q: My baseline drifts upwards continuously during the run. Is my column bleeding? A: While column bleed is possible, for 2-Methoxy-4-phenylaniline , the issue is more likely oxidation or gradient absorption .

  • The Science: Anilines oxidize over time to form azo compounds or quinone-imines, which are highly UV-active. If your mobile phase contains THF or non-stabilized ethers, peroxides can accelerate this. Furthermore, if you are using TFA (Trifluoroacetic acid) at low wavelengths (<215 nm), the baseline will naturally drift upward during a gradient as the organic concentration increases.

  • The Fix:

    • Switch Modifiers: Use Formic Acid or Phosphoric Acid instead of TFA if detection is <220 nm to reduce background absorbance [1].

    • Antioxidant Protection: If samples sit in the autosampler, add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent (not the mobile phase) to prevent on-deck oxidation.

    • Wavelength Optimization: 2-Methoxy-4-phenylaniline has strong absorbance around 240 nm and 280 nm . Moving away from 210 nm reduces solvent noise significantly.

Q: I see random "spikes" or ghost peaks that don't match my analyte. A: This is often "Chemical Noise" from the mobile phase aqueous reservoir.

  • The Science: Aqueous buffers (especially Phosphate or Acetate) are breeding grounds for bacteria if left >48 hours. Bacterial byproducts elute randomly.

  • The Fix:

    • Replace aqueous buffer every 24 hours.

    • Filter mobile phase through a 0.22 µm nylon filter .

    • Protocol: Flush the system with 10% Methanol/Water (warm, 40°C) without the column to strip microbial films from the tubing.

Category B: Hardware & Physical Noise (Pulsation)

Q: The baseline looks like a sine wave (Cyclic Noise). Is this the detector? A: No, cyclic noise is almost always the Pump .

  • The Science: This indicates a pressure fluctuation coinciding with the piston stroke. If the check valve sticks or an air bubble is trapped in the pump head, the flow rate dips slightly, changing the refractive index in the flow cell.

  • The Fix:

    • Purge: Open the purge valve and flow 100% Methanol at 5 mL/min for 5 minutes to dislodge bubbles.

    • Degas: Ensure the inline degasser is functioning. Anilines often require methanol/water gradients; methanol/water mixtures are exothermic and outgas easily upon mixing [2].

Category C: Electronic & Detector Noise (Fuzzy/Random)

Q: The baseline is flat but "fuzzy" (High frequency noise). It ruins my Limit of Quantitation (LOQ). A: This is likely Detector Lamp Aging or improper Response Time settings.

  • The Science: As Deuterium (D2) lamps age, their energy output drops. The detector increases gain to compensate, amplifying electronic noise.

  • The Fix: Check the "Reference Energy" on your detector. If it is <50% of the initial installation value, replace the lamp.

Optimization Table: Detector Settings vs. Noise Adjusting these parameters can smooth noise without hardware changes.

ParameterStandard SettingOptimized for Noise ReductionTrade-off
Slit Width 4 nm8 nm or 16 nmIncreases signal intensity (lower noise) but lowers spectral resolution.
Response Time 0.5 sec1.0 sec or 2.0 secSmooths high-frequency noise but broadens narrow peaks.
Data Rate 10 Hz2 Hz - 5 HzReduces file size and noise; risk of missing data points on sharp peaks.

Advanced Protocol: Silanol Suppression for Amine Analysis

The basic nitrogen in 2-Methoxy-4-phenylaniline can adsorb to the column, causing "smearing" that looks like baseline noise. Use this specific mobile phase setup to sharpen peaks and flatten the baseline.

Reagents:

  • TEA (Triethylamine): Blocks silanol sites.

  • Phosphoric Acid: Adjusts pH.[1]

Workflow Diagram:

MobilePhasePrep Step1 Step 1: Water + 0.1% TEA Step2 Step 2: Adjust pH to 3.0 (using H3PO4) Step1->Step2 Protonate Amine Step3 Step 3: Add Organic Modifier (ACN/MeOH) Step2->Step3 Mix Step4 Step 4: Filter (0.22 µm) & Degas Step3->Step4 Remove Particulates

Figure 2: Mobile phase preparation protocol for basic amine analysis.

Protocol Steps:

  • Competitive Binding: Add 10 mM Triethylamine (TEA) to the aqueous mobile phase. TEA competes with the analyte for active silanol sites on the column [3].

  • pH Control: Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.

    • Why? At pH 3.0, the aniline (pKa ~4-5) is fully protonated (

      
      ). While this makes it more polar, the repulsion from the positively charged silanols (if any are ionized) and the saturation by TEA ensures a sharp peak, separating the signal clearly from the baseline noise.
      
  • Filtration: Filter through a 0.22 µm membrane. Particulates scatter light in the flow cell, causing "spiky" noise.

References

  • Separation Science. (2024).[2] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Overbrook Liquid Phase Engineering. (2020).[3] HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Shimadzu. (2025).[4] Baseline Disturbance: Troubleshooting Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-Methoxy-4-phenylaniline

Executive Summary & Structural Context[1][2][3][4] 2-Methoxy-4-phenylaniline (also referred to as 4-amino-3-methoxybiphenyl) is a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling .[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

2-Methoxy-4-phenylaniline (also referred to as 4-amino-3-methoxybiphenyl) is a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling .[1] Its structural integrity is defined by an electron-rich biphenyl core featuring an amine donor and a methoxy auxiliary donor.[1]

This guide provides a comparative NMR analysis, contrasting the spectral behavior of this molecule in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1][2] Correct solvent selection is paramount for this analyte: while CDCl₃ is standard for carbon backbones, it frequently obscures the labile amine protons essential for confirming the aniline functionality.

The Structural Challenge

The molecule presents a specific regiochemical challenge: distinguishing the trisubstituted "Ring A" (aniline core) from the monosubstituted "Ring B" (phenyl substituent).[1]

  • Ring A (Trisubstituted): Contains the diagnostic 1,2,4-substitution pattern.[1]

  • Ring B (Monosubstituted): Displays a typical multiplets pattern (7.3–7.6 ppm).[1][3][4]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducible peak integration, follow this self-validating protocol.

Reagents & Equipment[1][3][8][9][10]
  • Analyte: >5 mg 2-Methoxy-4-phenylaniline (High Purity).[1]

  • Solvent A: DMSO-d₆ (99.9% D) + 0.03% TMS (Recommended for full characterization).[1]

  • Solvent B: CDCl₃ (99.8% D) + 0.03% TMS (Secondary, for solubility checks).[1]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆.

    • Why DMSO? It disrupts intermolecular hydrogen bonding, sharpening the broad amine (-NH₂) singlet that is often invisible in CDCl₃ due to rapid proton exchange.[1]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]

  • Transfer: Filter through a cotton plug into a precision NMR tube (5 mm) to remove paramagnetic particulates.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (d1): ≥ 1.0 s (Ensure full relaxation of aromatic protons).

    • Scans (ns): 16–64 (depending on concentration).[1]

Comparative Data Analysis: DMSO-d₆ vs. CDCl₃[2][5]

The following table contrasts the expected chemical shifts. Note the dramatic difference in the Amine (-NH₂) visibility.[1]

Table 1: Representative 1H NMR Assignment (400 MHz)
MoietyPosition (See Fig 1)Shift δ (ppm) [DMSO-d₆]Shift δ (ppm) [CDCl₃]MultiplicityIntegralAssignment Logic
Amine -NH₂ 4.85 3.70 (Broad/Invisible)s (br) 2H Critical QC Marker. Exchangeable.[1] Sharp in DMSO; broad in CDCl₃.[1]
Methoxy -OCH₃ 3.82 3.90s 3H Strong singlet.[1] Deshielded by oxygen.[1]
Ring A H-6 6.75 6.80d (J~8Hz) 1H Ortho to -NH₂ (shielded).[1] Doublet due to H-5.[1]
Ring A H-3 7.10 7.05d (J~2Hz) 1H Meta to -NH₂, Ortho to -OCH₃.[1] Small meta-coupling.
Ring A H-5 7.18 7.15dd 1H Ortho to Phenyl, Meta to -OCH₃.[1]
Ring B H-4' 7.30 7.32tt 1H Para proton on phenyl ring.[1]
Ring B H-3', 5' 7.42 7.45t 2H Meta protons on phenyl ring.[1]
Ring B H-2', 6' 7.55 7.58d 2H Ortho protons on phenyl ring (closest to biphenyl bond).[1]

Note: Shifts are referenced to TMS (0.00 ppm). DMSO residual peak appears at 2.50 ppm; Water in DMSO at ~3.3 ppm.[1]

Structural Logic & Assignment Pathway[1]

To validate the structure without a doubt, one must correlate the coupling patterns. The diagram below illustrates the logical flow for assigning the specific regiochemistry of the "Ring A" protons, which is the most common source of error.

Visualization: Assignment Logic Tree

NMR_Assignment Start Unknown Spectrum (Suzuki Product) Solvent Check Solvent: Is -NH2 visible? Start->Solvent Region_Ali Aliphatic Region (3.0 - 5.0 ppm) Solvent->Region_Ali Analyze Region_Aro Aromatic Region (6.5 - 8.0 ppm) Solvent->Region_Aro Analyze OMe Singlet ~3.8 ppm Integrates 3H (Methoxy confirmed) Region_Ali->OMe NH2 Broad Singlet ~4.8 ppm (DMSO only) (Amine confirmed) Region_Ali->NH2 Split Splitting Analysis Region_Aro->Split RingA Ring A (Trisubstituted) Look for AMX Pattern Split->RingA RingB Ring B (Phenyl) Look for Multiplets Split->RingB H6 H-6: Doublet (J~8Hz) Upfield (~6.7 ppm) Ortho to NH2 RingA->H6 Shielded by NH2 H3 H-3: Small Doublet (J~2Hz) Meta Coupling only Ortho to OMe RingA->H3 Shielded by OMe

Caption: Logical decision tree for assigning 1H NMR signals in 2-Methoxy-4-phenylaniline, prioritizing functional group identification followed by aromatic coupling analysis.

Technical Discussion: Solvent Effects & Causality

The "Invisible" Proton Phenomenon

In CDCl₃ , the amine protons (-NH₂) participate in rapid chemical exchange with trace water or acidic impurities in the solvent.[1] This exchange rate is often intermediate on the NMR timescale, causing the signal to broaden significantly, sometimes into the baseline (coalescence).

Why DMSO-d₆ is Superior for this Assay:

  • Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor.[1][5] It forms a tight H-bond complex with the -NH₂ protons (

    
    ).[1]
    
  • Exchange Deceleration: This complexation stabilizes the protons and slows down the exchange rate with bulk water.[1]

  • Result: The -NH₂ signal appears as a sharp, well-integrated singlet (or broad singlet) shifted downfield to ~4.8–5.2 ppm, allowing for accurate integration against the methoxy group (2:3 ratio) to confirm purity.[1]

Comparative Reference Data

Researchers validating Suzuki couplings often compare the product against the starting material (4-bromo-2-methoxyaniline ).[1]

  • Starting Material: H-5 and H-6 shifts will differ significantly due to the bromine atom's electronics compared to the phenyl ring.[1]

  • Product: The appearance of the new 5-proton system (Ring B) at 7.3–7.6 ppm is the definitive confirmation of successful coupling.[1]

References

  • Abraham, R. J., et al. (2006).[1][2][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational context for synthesis).

  • SDBS Spectral Database for Organic Compounds. (General reference for substituent additivity rules in biphenyl systems). AIST Japan.[1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-phenylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative of Fragmentation Analysis In the landscape of pharmaceutical and chemical research, the unambiguous identification o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative of Fragmentation Analysis

In the landscape of pharmaceutical and chemical research, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that is instrumental for structural elucidation. Electron Ionization (EI) is a widely used hard ionization technique that imparts significant energy into the analyte, inducing reproducible fragmentation pathways that are highly informative.[1][2]

This guide focuses on 2-Methoxy-4-phenylaniline, a biphenyl amine derivative. Its structure, featuring a methoxy group, an aniline moiety, and a biphenyl system, presents a compelling case study for predicting and understanding fragmentation behavior. The stability of the aromatic rings, combined with the directing effects of the amine and ether functional groups, leads to a characteristic set of fragment ions.[3] Understanding these patterns is crucial for distinguishing it from isomers and other structurally related compounds.

Predicting the Fragmentation Cascade of 2-Methoxy-4-phenylaniline

The fragmentation of 2-Methoxy-4-phenylaniline under EI-MS conditions is governed by the relative stability of the resulting cations and neutral losses. The molecular ion (M+) is expected to be prominent due to the stability conferred by the two aromatic rings.[3] The primary fragmentation pathways are anticipated to originate from the cleavage of bonds associated with the methoxy and amino functional groups.

The molecular weight of 2-Methoxy-4-phenylaniline (C13H13NO) is 199.25 g/mol . The molecular ion peak [M]+• is therefore expected at m/z 199.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH3): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH3 bond, leading to the loss of a methyl radical (15 Da).[4] This results in a stable phenoxonium-type ion.

    • [M - 15]+ at m/z 184

  • Loss of Formaldehyde (CH2O): Another characteristic fragmentation of methoxy aromatic compounds involves the rearrangement and subsequent loss of formaldehyde (30 Da).[4]

    • [M - 30]+• at m/z 169

  • Cleavage of the C-N Bond: The bond between the two phenyl rings and the nitrogen atom can undergo cleavage. While direct cleavage of the C-N bond in the biphenyl system is less favorable due to its strength, fragmentation involving the amine group can occur.[5]

  • Formation of Phenyl and Substituted Phenyl Cations: Cleavage of the bond connecting the two aromatic rings can lead to the formation of a phenyl cation (m/z 77) and a methoxy-aniline radical, or vice-versa.[4]

    • [C6H5]+ at m/z 77

    • [M - C6H5]+ at m/z 122

Visualizing the Fragmentation Pathway

Fragmentation_Pathway_of_2-Methoxy-4-phenylaniline M [M]+• m/z 199 2-Methoxy-4-phenylaniline F1 [M - CH3]+ m/z 184 M->F1 - •CH3 F2 [M - CH2O]+• m/z 169 M->F2 - CH2O F3 [C6H5]+ m/z 77 M->F3 - C7H8NO• F4 [M - C6H5]+ m/z 122 M->F4 - C6H5•

Caption: Predicted EI-MS fragmentation of 2-Methoxy-4-phenylaniline.

Comparative Analysis with a Structural Analogue

To provide experimental context, we can compare the predicted fragmentation of 2-Methoxy-4-phenylaniline with the reported LC-MS data for the structurally similar compound, 4-methoxy-2-methyl-N-phenylaniline (MW: 213.27 g/mol ).[6] While the ionization method (ESI) is softer than EI, the observed fragments can still offer valuable insights into the inherent bond strengths and likely cleavage points.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/Fragment StructureRelevance to 2-Methoxy-4-phenylaniline
214.1226 [M+H]+137.0835Loss of aniline (C6H5NH2)Suggests cleavage of the C-N bond is a viable pathway.
214.1226 [M+H]+122.06Loss of aniline and a methyl groupIndicates subsequent fragmentation after the initial C-N cleavage.
214.1226 [M+H]+92.0494Toluene cation [C7H8]+Formation of stable aromatic cations is favored.

The data for 4-methoxy-2-methyl-N-phenylaniline suggests that cleavage around the nitrogen atom is a significant fragmentation pathway.[6] This supports the prediction that similar C-N bond cleavages and the formation of stable aromatic cations will be observed for 2-Methoxy-4-phenylaniline.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for acquiring the electron ionization mass spectrum of 2-Methoxy-4-phenylaniline using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a reproducible EI mass spectrum of 2-Methoxy-4-phenylaniline for structural confirmation and fragmentation analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Materials:

  • 2-Methoxy-4-phenylaniline standard (if available) or synthesized compound.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • GC vial with insert.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Methoxy-4-phenylaniline (approximately 100 µg/mL) in a suitable volatile solvent.

    • Transfer the solution to a GC vial.

  • GC-MS Instrument Setup:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this type of aromatic compound.

    • Injection: 1 µL of the sample solution in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Acquire the data and identify the chromatographic peak corresponding to 2-Methoxy-4-phenylaniline.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve 2-Methoxy-4-phenylaniline in volatile solvent P2 Transfer to GC vial P1->P2 A1 Inject sample into GC-MS P2->A1 A2 Separation on GC column A1->A2 A3 Ionization (70 eV) and Fragmentation in MS source A2->A3 A4 Mass analysis and detection A3->A4 D1 Extract mass spectrum A4->D1 D2 Identify molecular ion and key fragment ions D1->D2 D3 Compare with predicted pattern and library data D2->D3

Caption: Workflow for acquiring and analyzing the mass spectrum.

Summary of Predicted Mass Spectrometry Data

The following table summarizes the expected key ions in the EI mass spectrum of 2-Methoxy-4-phenylaniline.

m/zProposed IonFormulaComments
199[M]+• [C13H13NO]+•Molecular Ion
184[M - CH3]+[C12H10NO]+Loss of a methyl radical from the methoxy group.
169[M - CH2O]+•[C12H11N]+•Loss of formaldehyde from the methoxy group.
122[M - C6H5]+[C7H8NO]+Loss of a phenyl radical.
77[C6H5]+[C6H5]+Phenyl cation.

Conclusion and Future Perspectives

This guide has detailed the predicted mass spectrometry fragmentation pattern of 2-Methoxy-4-phenylaniline based on fundamental principles of mass spectrometry and comparative data from a structurally related compound. The proposed fragmentation pathways, centered around the loss of a methyl radical and formaldehyde from the methoxy group, and cleavage leading to stable aromatic cations, provide a solid framework for the identification and characterization of this molecule.

The provided experimental protocol offers a starting point for acquiring high-quality mass spectral data. Further high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments would be invaluable for confirming the elemental composition of fragment ions and elucidating more complex rearrangement pathways. This foundational understanding is critical for researchers in drug discovery and chemical synthesis who rely on robust analytical data for decision-making.

References

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubChem. 4-methoxy-2-methyl-N-phenylaniline. Retrieved from [Link]

  • ResearchGate. The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. Retrieved from [Link]

  • ResearchGate. (2007, November). Linear free energy relationships in C N bond dissociations in molecular ions of 4-substitutedN-(2-furylmethyl)anilines in the gas phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-phenylaniline. PubChem. Retrieved from [Link]

  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • ResearchGate. Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • University of California, Davis. Interpretation of mass spectra. Retrieved from [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • NIST WebBook. Benzenamine, 4-methoxy-2-nitro-. Retrieved from [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • IUCr Journals. (2009, January). 4-Methoxy-N-phenylaniline. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Methoxy-4-phenylaniline

Document Control: Target Substance: 2-Methoxy-4-phenylaniline (Synonyms: 4-Amino-3-methoxybiphenyl; 3-Methoxy-[1,1'-biphenyl]-4-amine)[1] CAS Registry Number: 56970-24-2[1] Chemical Class: Aromatic Amine / Substituted Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Substance: 2-Methoxy-4-phenylaniline (Synonyms: 4-Amino-3-methoxybiphenyl; 3-Methoxy-[1,1'-biphenyl]-4-amine)[1]

  • CAS Registry Number: 56970-24-2[1]

  • Chemical Class: Aromatic Amine / Substituted Biphenyl

  • Primary Hazard: Acute Toxicity, Skin Sensitization, Potential Carcinogenicity (Class-based precaution for aminobiphenyls)

Executive Summary & Hazard Assessment

For Immediate Attention: This substance is a substituted aminobiphenyl. While specific toxicological data for this exact isomer may be limited compared to its parent compounds, it must be handled as a potential carcinogen and skin sensitizer due to its structural relationship to 4-aminobiphenyl (a known human carcinogen).

The primary disposal objective is High-Temperature Incineration . Under no circumstances should this material enter the aqueous waste stream or be mixed with acidic waste streams.

Hazard Identification Matrix
Hazard CategoryClassification (GHS/OSHA)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin. Zero-skin-contact policy.
Reactivity Acid-Sensitive BaseDo NOT mix with acids. Exothermic reaction forms salts; potential for violent sputtering if concentrated.
Chronic Health Suspected Carcinogen (Class)Handle in a chemically fume hood or glovebox. Use HEPA filtration for solids.
Environmental Aquatic ToxicityZero-discharge. All rinsates must be collected as hazardous waste.

Chemical Segregation Logic (The "Why" Behind the Protocol)

Effective disposal begins with segregation. As an aromatic amine, 2-Methoxy-4-phenylaniline is basic.

  • The Acid Incompatibility: Mixing this amine with strong acids (e.g., Sulfuric, Nitric) in a waste container will result in rapid protonation (exothermic). If the acid is oxidizing (Nitric), it can lead to the formation of nitro-compounds or uncontrolled oxidation, posing a fire/explosion risk.

  • The Oxidizer Incompatibility: Aromatic amines are reducing agents. Storage with oxidizers (Peroxides, Permanganates) creates a high-risk hypergolic scenario.

Visualization: Segregation Decision Tree

The following logic gate ensures you place the chemical in the correct waste stream to prevent cross-reactivity.

SegregationLogic Start Waste Generation: 2-Methoxy-4-phenylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure/Debris Liquid Liquid Solution StateCheck->Liquid Mother Liquor ActionSolid Double Bag (Poly) Label: Toxic Solid Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous Water Based ActionHalo Stream: Halogenated Organics Check pH > 7 Halogenated->ActionHalo ActionNonHalo Stream: Non-Halo Organics Check pH > 7 NonHalogenated->ActionNonHalo ActionAq DO NOT SEWER Collect as Aqueous Toxic Aqueous->ActionAq

Figure 1: Segregation logic to prevent chemical incompatibility and ensure regulatory compliance.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Spill Debris)

Applicability: Expired reagents, weighing boat residues, contaminated gloves/wipes.

  • Containment: Do not place loose powder directly into a drum.

    • Place the material into a clear polyethylene bag (minimum 4 mil thickness).

    • Twist and tape the neck of the bag (gooseneck seal).

    • Place this bag into a second bag (double containment) to prevent exterior contamination.

  • Labeling:

    • Apply a hazardous waste label to the outer bag immediately.

    • Mandatory Fields: "Hazardous Waste," Chemical Name ("2-Methoxy-4-phenylaniline"), and Hazard Checkbox ("Toxic").

  • Consolidation:

    • Deposit the sealed bag into the laboratory's Solid Toxic/Carcinogen Waste Drum .

    • Note: Ensure the drum is lined with a heavy-duty liner (6 mil).

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, HPLC waste, washing solvents.

  • pH Check:

    • Before adding to a waste carboy, check the pH of your solution.

    • Requirement: pH must be Neutral (6-8) or Basic (>8) .

    • Action: If acidic, carefully neutralize with Sodium Bicarbonate or dilute Sodium Hydroxide before adding to the organic waste container to prevent heat generation in the drum.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.

    • Critical: Do not mix these streams if your facility recycles solvents. If sent for incineration, they may often be combined, but always check local facility guidelines .

  • Container:

    • Use High-Density Polyethylene (HDPE) carboys.

    • Venting: Use a vented cap (Eco-Funnel) to prevent pressure buildup from volatile solvents.

    • Headspace: Leave 10% headspace for thermal expansion.

C. Empty Containers

Applicability: Original glass bottles from the vendor.

  • Triple Rinse:

    • Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol). Do not use water for the initial rinse as the amine has low water solubility.

  • Rinsate Disposal:

    • Collect all three rinses into the Liquid Hazardous Waste container (Section B).

  • Defacing:

    • Cross out the label and mark "Empty - Triple Rinsed."

    • Discard the glass in the standard broken glass/recycling stream (depending on local policy).

Operational Workflow: From Bench to EHS

This workflow ensures chain-of-custody and safety during the hand-off process.

DisposalWorkflow Bench Benchtop Generation Bagging 1. Double Bag / Carboy Fill Bench->Bagging Labeling 2. Apply HW Label (Full Chemical Name) Bagging->Labeling SAA 3. Move to SAA (Satellite Accumulation Area) Labeling->SAA Inspect 4. Weekly Inspection (Leaks/Dates) SAA->Inspect Weekly Pickup 5. EHS Pickup Request Inspect->Pickup When Full (<3 days) Incineration 6. Off-Site Incineration Pickup->Incineration

Figure 2: Chain of custody for hazardous waste disposal.

Emergency Contingencies

Spill Cleanup (Solid/Powder)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[2]

  • PPE: Don double nitrile gloves, lab coat, safety goggles, and a N95 or P100 respirator (to prevent inhalation of dust).

  • Method:

    • Do not dry sweep. This generates airborne dust.

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop the damp material into a waste bag.

    • Wipe the surface 3 times with methanol-soaked wipes.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Section 3A).

Exposure Response[2][3][5][6][7]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[2][3][4] Do not use alcohol/solvents on skin, as this enhances absorption of the amine.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). RCRA Online. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Aminobiphenyls and Derivatives. (General toxicity data for structural analogs). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines (29 CFR 1910.1003). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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